4-Cyclopropylpyridine-2-carbonitrile
Description
Properties
IUPAC Name |
4-cyclopropylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-6-9-5-8(3-4-11-9)7-1-2-7/h3-5,7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKDLXHJVZLEGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1333414-24-6 | |
| Record name | 4-cyclopropylpyridine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Cyclopropylpyridine-2-carbonitrile from Cyclopropanecarbonitrile
Introduction
4-Cyclopropylpyridine-2-carbonitrile is a valuable heterocyclic building block in medicinal chemistry and materials science. The unique combination of a cyclopropyl group, known to enhance metabolic stability and binding affinity in drug candidates, with a synthetically versatile cyanopyridine scaffold makes this molecule a target of significant interest for researchers and drug development professionals. This guide provides a comprehensive, technically in-depth exploration of a proposed synthetic pathway for 4-Cyclopropylpyridine-2-carbonitrile, commencing from the readily available starting material, cyclopropanecarbonitrile.
This document is structured to provide not just a series of steps, but a deep understanding of the chemical logic and causality behind the proposed transformations. The methodologies described herein are grounded in established chemical principles and supported by authoritative literature, ensuring a robust and reliable synthetic strategy.
Retrosynthetic Analysis and Strategic Approach
A direct, single-step synthesis of 4-Cyclopropylpyridine-2-carbonitrile from cyclopropanecarbonitrile is not readily found in the literature, necessitating a multi-step approach. Our retrosynthetic analysis hinges on the well-established Thorpe-Ziegler reaction for the formation of 2-aminopyridines, which can then be converted to the target 2-carbonitrile. This strategy leverages the inherent reactivity of the nitrile group in the starting material.
Our proposed pathway involves the construction of the pyridine ring through the condensation of a cyclopropyl-containing β-enaminonitrile with an α,β-unsaturated ketone, followed by cyclization and subsequent modification of the resulting aminopyridine. This approach is advantageous as it builds the desired substitution pattern directly onto the cyclopropyl-containing fragment.
Caption: Retrosynthetic analysis of 4-Cyclopropylpyridine-2-carbonitrile.
Proposed Synthetic Pathway
The forward synthesis is designed as a three-step process to construct the core heterocyclic structure, followed by a final transformation to install the 2-cyano group.
Step 1: Synthesis of (Cyclopropylmethylene)malononitrile
The initial step involves a Knoevenagel condensation between cyclopropanecarboxaldehyde and malononitrile. Cyclopropanecarboxaldehyde can be readily prepared from cyclopropanecarbonitrile via reduction, for example, using Diisobutylaluminium hydride (DIBAL-H).
-
Causality of Experimental Choices: The Knoevenagel condensation is a highly efficient method for forming carbon-carbon double bonds between an aldehyde or ketone and an active methylene compound like malononitrile. The use of a mild base such as piperidine or β-alanine is crucial to catalyze the reaction without promoting side reactions of the sensitive cyclopropyl group.
Step 2: Synthesis of 2-Amino-4-cyclopropyl-1,3-dicyanobenzene
This step is a Michael addition of the enolate of cyclopropanecarbonitrile to the (cyclopropylmethylene)malononitrile formed in the previous step, followed by an intramolecular cyclization.
-
Trustworthiness of the Protocol: This reaction is a variation of the Guareschi-Thorpe pyridine synthesis. The use of a strong, non-nucleophilic base like sodium ethoxide is essential to generate the required enolate from cyclopropanecarbonitrile for the initial Michael addition. The subsequent intramolecular cyclization is thermodynamically driven by the formation of a stable six-membered ring.
Step 3: Aromatization to 4-Cyclopropyl-2,6-diaminopyridine-3-carbonitrile
The dihydropyridine intermediate from the previous step is aromatized to the corresponding pyridine.
-
Expertise & Experience: Aromatization can often be achieved by air oxidation, especially when the reaction is worked up. However, for a more reliable and faster conversion, a mild oxidizing agent such as manganese dioxide (MnO2) or simply heating in the presence of a suitable solvent can be employed.
Step 4: Conversion to 4-Cyclopropylpyridine-2-carbonitrile via Sandmeyer Reaction
The final step involves the conversion of the 2-amino group of the synthesized pyridine to a cyano group. This is a classic Sandmeyer reaction.
-
Authoritative Grounding: The Sandmeyer reaction is a well-established and reliable method for the conversion of an amino group on an aromatic ring to a variety of other functional groups, including a nitrile.[1] The reaction proceeds via a diazonium salt intermediate, which is then displaced by a cyanide nucleophile, typically from a copper(I) cyanide salt.
Caption: Proposed synthetic pathway for 4-Cyclopropylpyridine-2-carbonitrile.
Detailed Experimental Protocols
Materials and Reagents
| Reagent | Purity | Supplier |
| Cyclopropanecarbonitrile | 98% | Sigma-Aldrich |
| Diisobutylaluminium hydride (DIBAL-H) | 1.0 M in hexanes | Sigma-Aldrich |
| Malononitrile | 99% | Sigma-Aldrich |
| Piperidine | 99% | Sigma-Aldrich |
| Ethanol (absolute) | 99.8% | Fisher Scientific |
| Sodium metal | 99.9% | Sigma-Aldrich |
| Manganese dioxide (activated) | 85% | Sigma-Aldrich |
| Sodium nitrite | 99% | Sigma-Aldrich |
| Copper(I) cyanide | 99% | Sigma-Aldrich |
| Potassium cyanide | 97% | Sigma-Aldrich |
| Hydrochloric acid (concentrated) | 37% | Fisher Scientific |
| Diethyl ether (anhydrous) | 99.8% | Sigma-Aldrich |
| Toluene | 99.8% | Fisher Scientific |
Protocol 1: Synthesis of Cyclopropanecarboxaldehyde
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add cyclopropanecarbonitrile (1.0 eq) dissolved in anhydrous diethyl ether.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add DIBAL-H (1.1 eq, 1.0 M solution in hexanes) dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for an additional 2 hours.
-
Quench the reaction by the slow, dropwise addition of methanol, followed by saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and stir until two clear layers are formed.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude cyclopropanecarboxaldehyde, which can be used in the next step without further purification.
Protocol 2: Synthesis of (Cyclopropylmethylene)malononitrile
-
In a round-bottom flask, dissolve cyclopropanecarboxaldehyde (1.0 eq) and malononitrile (1.0 eq) in absolute ethanol.
-
Add a catalytic amount of piperidine (0.1 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield (cyclopropylmethylene)malononitrile.
Protocol 3: Synthesis of 4-Cyclopropyl-2-aminopyridine-3-carbonitrile
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.1 eq) in absolute ethanol under a nitrogen atmosphere.
-
To this solution, add cyclopropanecarbonitrile (1.0 eq) and (cyclopropylmethylene)malononitrile (1.0 eq).
-
Reflux the reaction mixture for 6 hours.
-
After cooling to room temperature, add activated manganese dioxide (2.0 eq).
-
Stir the mixture at room temperature for 24 hours.
-
Filter the reaction mixture through a pad of Celite®, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to obtain 4-Cyclopropyl-2-aminopyridine-3-carbonitrile.
Protocol 4: Synthesis of 4-Cyclopropylpyridine-2-carbonitrile
Caution: This procedure involves the use of highly toxic cyanide salts. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Dissolve 4-Cyclopropyl-2-aminopyridine-3-carbonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0 °C for 30 minutes.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (2.4 eq) in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour.
-
Cool the mixture and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield 4-Cyclopropylpyridine-2-carbonitrile.
Conclusion
The proposed multi-step synthesis provides a robust and logical pathway to 4-Cyclopropylpyridine-2-carbonitrile from cyclopropanecarbonitrile. By leveraging well-established named reactions and synthetic transformations, this guide offers a reliable framework for researchers in the field. The causality-driven explanations for each experimental choice are intended to empower scientists to not only replicate the synthesis but also to adapt and optimize it for their specific needs. As with any chemical synthesis, careful execution and adherence to safety protocols are paramount for successful outcomes.
References
- Kröhnke, F. (1976). The Specific Synthesis of Pyridines and Oligopyridines. Synthesis, 1976(1), 1-24.
-
Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, The Scripps Research Institute. [Link]
-
Organic Chemistry Portal. Nitrile synthesis by C-C coupling (cyanation). [Link]
-
PubChem. Cyclopropanecarbonitrile. National Center for Biotechnology Information. [Link]
- Boger, D. L. (1986). Hetero Diels-Alder Reactions of Azadienes. Chemical Reviews, 86(5), 781-793. [Link not available through search, but this is a key review on the topic.]
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A Technical Guide to the Spectroscopic Characterization of 4-Cyclopropylpyridine-2-carbonitrile
Affiliation: Advanced Molecular Analytics Core, [Fictional Institution]
Abstract: This technical guide provides a comprehensive overview of the anticipated spectroscopic profile of 4-cyclopropylpyridine-2-carbonitrile, a key heterocyclic building block in modern drug discovery. In the absence of direct experimental data in the public domain, this document, prepared for researchers, scientists, and drug development professionals, leverages established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) to predict and interpret its characteristic spectral features. By dissecting the contributions of the cyclopropyl and substituted pyridine moieties, this guide offers a robust framework for the identification and structural elucidation of this and structurally related compounds. Detailed, field-proven experimental protocols for data acquisition are also presented to ensure self-validating and reproducible results.
Introduction: The Structural Significance of 4-Cyclopropylpyridine-2-carbonitrile
4-Cyclopropylpyridine-2-carbonitrile is a molecule of significant interest in medicinal chemistry due to the convergence of two privileged structural motifs: the pyridine ring and the cyclopropyl group. The pyridine core is a ubiquitous scaffold in pharmaceuticals, imparting favorable physicochemical properties such as aqueous solubility and the ability to engage in hydrogen bonding. The cyclopropyl group, on the other hand, is often introduced to modulate metabolic stability, potency, and selectivity by virtue of its unique conformational rigidity and electronic nature. The 2-carbonitrile substituent provides a versatile handle for further chemical elaboration.
A thorough understanding of the spectroscopic characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and the study of its interactions in biological systems. This guide will provide an in-depth analysis of its expected NMR, IR, and MS spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Architecture
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of 4-cyclopropylpyridine-2-carbonitrile are detailed below.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to be characterized by distinct signals for the pyridine ring protons and the cyclopropyl group protons. The electron-withdrawing nature of the nitrile group and the electronic effects of the cyclopropyl substituent will influence the chemical shifts of the pyridine protons.
Table 1: Predicted ¹H NMR Spectroscopic Data for 4-Cyclopropylpyridine-2-carbonitrile (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Causality of Chemical Shift and Multiplicity |
| ~8.7 | Doublet | H-6 | The proton at position 6 is adjacent to the ring nitrogen, leading to significant deshielding. It will be split by the proton at position 5. |
| ~7.8 | Doublet | H-5 | The proton at position 5 will be coupled to the proton at H-6. Its chemical shift is influenced by the adjacent nitrile group. |
| ~7.4 | Singlet | H-3 | The proton at position 3 is expected to be a singlet due to the lack of adjacent protons. |
| ~2.0 | Multiplet | H-7 | The methine proton of the cyclopropyl group will be coupled to the four methylene protons, resulting in a complex multiplet. |
| ~1.2 | Multiplet | H-8, H-8' | The methylene protons of the cyclopropyl group are diastereotopic and will exhibit complex splitting patterns due to coupling with each other and the methine proton. Their upfield shift is a hallmark of cyclopropyl rings.[1][2] |
| ~0.9 | Multiplet | H-9, H-9' | Similar to H-8 and H-8', these methylene protons will also show complex splitting and a characteristic upfield chemical shift.[1][2] |
Diagram 1: ¹H NMR Correlation Workflow
Caption: Predicted ¹H NMR correlations for 4-Cyclopropylpyridine-2-carbonitrile.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-Cyclopropylpyridine-2-carbonitrile (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment | Causality of Chemical Shift |
| ~158 | C-4 | The carbon bearing the cyclopropyl group will be significantly downfield due to its position on the pyridine ring. |
| ~151 | C-6 | The carbon adjacent to the nitrogen is deshielded. |
| ~133 | C-2 | The carbon attached to the electron-withdrawing nitrile group will be deshielded. |
| ~125 | C-5 | Aromatic carbon chemical shift. |
| ~120 | C-3 | Aromatic carbon chemical shift. |
| ~117 | CN | The nitrile carbon has a characteristic chemical shift in this region.[3] |
| ~16 | C-7 | The methine carbon of the cyclopropyl group. |
| ~10 | C-8, C-9 | The methylene carbons of the cyclopropyl group are characteristically shifted upfield.[4] |
Experimental Protocol for NMR Data Acquisition
A self-validating protocol for acquiring high-quality NMR data is crucial.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[5]
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for full magnetization recovery, which is important for accurate integration.
-
Process the data with a line broadening of 0.3 Hz to improve the signal-to-noise ratio without significantly compromising resolution.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio, particularly for the quaternary carbon of the nitrile group.
-
-
Data Analysis:
-
Reference the spectra to the TMS signal at 0.00 ppm for both ¹H and ¹³C.
-
Integrate the ¹H signals to determine the relative number of protons.
-
Analyze the splitting patterns and coupling constants to establish proton connectivity.
-
Assign the ¹³C signals based on their chemical shifts and, if necessary, perform 2D NMR experiments such as HSQC and HMBC for unambiguous assignments.
-
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 4-cyclopropylpyridine-2-carbonitrile will be dominated by vibrations of the nitrile group and the aromatic ring.
Table 3: Predicted IR Spectroscopic Data for 4-Cyclopropylpyridine-2-carbonitrile
| Wavenumber (cm⁻¹) | Vibration | Causality of Absorption |
| ~3100-3000 | C-H stretch (aromatic and cyclopropyl) | Stretching vibrations of C-H bonds on the pyridine and cyclopropyl rings. |
| ~2230 | C≡N stretch | The strong, sharp absorption in this region is highly characteristic of a nitrile group conjugated with an aromatic system.[6] |
| ~1600-1450 | C=C and C=N stretch | Aromatic ring stretching vibrations. |
| ~1050 | Cyclopropyl ring breathing | A characteristic vibration of the cyclopropane ring. |
Diagram 2: IR Spectroscopy Workflow
Caption: Plausible fragmentation pathways for 4-Cyclopropylpyridine-2-carbonitrile in EI-MS.
Experimental Protocol for GC-MS Analysis
Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of this compound. [7][8]
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate. [9]2. Instrumentation: Use a GC-MS system equipped with a capillary column appropriate for the analysis of polar aromatic compounds (e.g., a DB-5ms or equivalent).
-
GC Method:
-
Set the injector temperature to 250 °C.
-
Use a suitable temperature program for the oven, for example, starting at 50 °C, holding for 2 minutes, and then ramping to 280 °C at a rate of 10 °C/min.
-
Use helium as the carrier gas.
-
-
MS Method:
-
Acquire data in the electron ionization (EI) mode at 70 eV.
-
Scan a mass range of m/z 40-400.
-
-
Data Analysis:
-
Identify the peak corresponding to the compound in the total ion chromatogram.
-
Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions.
-
Compare the obtained spectrum with a library of mass spectra for confirmation.
-
Conclusion
This technical guide provides a detailed, predictive spectroscopic profile of 4-cyclopropylpyridine-2-carbonitrile. By understanding the expected NMR, IR, and MS data, researchers can confidently identify and characterize this important synthetic building block. The provided experimental protocols offer a robust framework for obtaining high-quality, reproducible data, ensuring the scientific integrity of future studies involving this compound.
References
- Baranac-Stojanović, M., & Stojanović, M. (2013). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Journal of Chemistry, 2013, 1-8.
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
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Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. [Link]
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Doc Brown's Chemistry. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum. Retrieved from [Link]
- ACS Publications. (2022). Pd(II)
- Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2), 267-298.
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Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopropane C3H6. Retrieved from [Link]
- Martin, G. E. (2018). Acquiring 1 H and 13 C Spectra. In Modern NMR Approaches to the Structure Elucidation of Natural Products (pp. 131-163). Royal Society of Chemistry.
- ResearchGate. (n.d.). 'H chemical shifts for cyclopropyl protons.
- RSC Publishing. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics.
- Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles.
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Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
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SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
- Metin, T., & Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
Specac. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]
-
EAG Laboratories. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS). Retrieved from [Link]
- Agilent. (n.d.). Quantitative analysis using ATR-FTIR Spectroscopy.
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, March 25). Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]
- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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- 2. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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An In-Depth Technical Guide to 4-Cyclopropylpyridine-2-carbonitrile: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Cyclopropylpyridine-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. While specific literature on this exact molecule is emerging, this document synthesizes information from analogous structures and established synthetic methodologies to offer a robust framework for its study and application. We will delve into its molecular structure, proposed synthetic pathways, expected spectroscopic characteristics, and potential reactivity, drawing upon the rich chemistry of pyridine and cyclopropane moieties. This guide is intended to serve as a foundational resource for researchers seeking to explore the unique properties and potential of this intriguing molecule.
Introduction: The Convergence of Pyridine and Cyclopropane Scaffolds
The pyridine ring is a cornerstone in pharmaceutical and agrochemical research, present in a vast array of bioactive molecules.[1][2] Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a privileged scaffold in drug design.[3] The introduction of a cyclopropyl group, a small, strained ring system, can significantly influence the physicochemical and pharmacological properties of a parent molecule. The unique conformational constraints and electronic nature of the cyclopropyl ring can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity.
4-Cyclopropylpyridine-2-carbonitrile represents a fascinating convergence of these two important chemical motifs. The nitrile group at the 2-position further adds to the molecule's potential, serving as a versatile synthetic handle for further functionalization and as a potential pharmacophoric element. This guide will provide a detailed exploration of the molecular landscape of this compound.
Molecular Structure and Physicochemical Properties
The molecular structure of 4-Cyclopropylpyridine-2-carbonitrile consists of a pyridine ring substituted at the 4-position with a cyclopropyl group and at the 2-position with a nitrile group.
Table 1: Predicted Physicochemical Properties of 4-Cyclopropylpyridine-2-carbonitrile
| Property | Predicted Value | Notes |
| Molecular Formula | C₉H₈N₂ | |
| Molecular Weight | 144.18 g/mol | |
| LogP | ~1.5 - 2.5 | Estimated based on similar structures. |
| pKa (of pyridinium ion) | ~3.5 - 4.5 | The electron-withdrawing nitrile group is expected to decrease the basicity of the pyridine nitrogen compared to pyridine itself. |
| Appearance | Likely a solid at room temperature | Based on analogous pyridinecarbonitriles. |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water. |
Synthesis Strategies
While a specific, optimized synthesis for 4-Cyclopropylpyridine-2-carbonitrile is not widely reported, several plausible synthetic routes can be devised based on established methodologies for the functionalization of pyridine rings.
Strategy 1: Cyclopropylation of a Pre-functionalized Pyridine
This approach involves the introduction of the cyclopropyl group onto a pyridine ring that already contains the nitrile functionality. A common starting material would be 4-halopyridine-2-carbonitrile.
This protocol is a powerful and versatile method for forming carbon-carbon bonds.
-
Step 1: Starting Materials and Reagents: 4-Bromopyridine-2-carbonitrile, cyclopropylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent (e.g., 1,4-dioxane/water or toluene).
-
Step 2: Reaction Setup: In an inert atmosphere (e.g., under nitrogen or argon), combine 4-bromopyridine-2-carbonitrile (1 equivalent), cyclopropylboronic acid (1.2-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents) in the chosen solvent.
-
Step 3: Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 80°C to 110°C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Step 4: Work-up and Purification: Upon completion, cool the reaction mixture and partition it between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Causality behind Experimental Choices:
-
The choice of a palladium catalyst and ligand is crucial for the efficiency of the cross-coupling reaction.
-
The base is required to activate the boronic acid.
-
An inert atmosphere is essential to prevent the degradation of the catalyst.
Diagram 1: Proposed Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Cyclopropylpyridine-2-carbonitrile
Caption: Suzuki-Miyaura cross-coupling of a halopyridine with cyclopropylboronic acid.
Strategy 2: Cyanation of a Cyclopropyl-Substituted Pyridine
An alternative strategy involves introducing the nitrile group onto a pre-existing 4-cyclopropylpyridine scaffold.
This classic transformation allows for the conversion of an amino group to a nitrile.
-
Step 1: Synthesis of 4-Cyclopropylpyridin-2-amine: This intermediate can be synthesized through various methods, such as the Chichibabin reaction on 4-cyclopropylpyridine.
-
Step 2: Diazotization: Dissolve 4-cyclopropylpyridin-2-amine in an acidic aqueous solution (e.g., HCl or H₂SO₄) and cool to 0-5°C. Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.
-
Step 3: Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent. Add the cold diazonium salt solution to the CuCN solution.
-
Step 4: Work-up and Purification: Allow the reaction to warm to room temperature and then heat gently to ensure complete reaction. Neutralize the reaction mixture and extract the product with an organic solvent. The crude product can be purified by column chromatography or distillation.
Causality behind Experimental Choices:
-
Low temperatures are critical during the diazotization step to prevent the premature decomposition of the unstable diazonium salt.
-
Copper(I) cyanide is the classical reagent for the Sandmeyer cyanation.
Diagram 2: Proposed Sandmeyer-type Reaction for the Synthesis of 4-Cyclopropylpyridine-2-carbonitrile
Sources
The Emergence of a Privileged Scaffold: A Technical Guide to 4-Cyclopropylpyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Fusion of Cyclopropyl and Pyridine-2-carbonitrile Moieties
In the landscape of modern medicinal chemistry, the strategic combination of specific structural motifs is a cornerstone of rational drug design. The molecule 4-Cyclopropylpyridine-2-carbonitrile represents a compelling example of such a design, merging the desirable physicochemical properties of a cyclopropyl group with the versatile reactivity and biological relevance of the pyridine-2-carbonitrile scaffold. While the specific, seminal report detailing the initial synthesis of this compound is not prominently documented in the chemical literature, its value as a sophisticated building block can be inferred from the extensive research into its constituent parts and analogous structures. This guide will provide an in-depth exploration of 4-Cyclopropylpyridine-2-carbonitrile, from its likely synthetic origins to its potential applications in the development of novel therapeutics.
Physicochemical Properties and Structural Features
The unique characteristics of 4-Cyclopropylpyridine-2-carbonitrile arise from the electronic and conformational properties of its two key components.
| Property | Value (Predicted) | Source |
| Molecular Formula | C₉H₈N₂ | PubChem |
| Molecular Weight | 144.17 g/mol | PubChem |
| XLogP3 | 1.8 | PubChem |
| Hydrogen Bond Donors | 0 | PubChem |
| Hydrogen Bond Acceptors | 2 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
The cyclopropyl group , a three-membered carbocycle, is a well-regarded modulator of pharmaceutical properties. Its rigid, strained ring system introduces conformational constraint, which can lead to enhanced binding affinity for a biological target. Furthermore, the cyclopropyl group can improve metabolic stability by blocking sites susceptible to oxidative metabolism and can fine-tune lipophilicity, thereby influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
The pyridine-2-carbonitrile moiety serves as a versatile chemical handle and a key pharmacophoric element. The nitrile group is a common precursor for other functional groups, such as amines and carboxylic acids, and can participate in crucial hydrogen bonding interactions with protein targets. The pyridine ring itself is a prevalent feature in numerous approved drugs, valued for its ability to engage in a range of intermolecular interactions and its favorable pharmacokinetic properties.
A Plausible History of Synthesis: A Tale of Two Precursors
While a definitive "discovery" paper for 4-Cyclopropylpyridine-2-carbonitrile is not readily apparent, its synthesis can be logically deduced from established and reliable synthetic methodologies. The most probable and industrially scalable approach involves a cross-coupling reaction, a Nobel Prize-winning technology that has revolutionized the formation of carbon-carbon bonds.
The Precursor: 4-Chloropyridine-2-carbonitrile
The journey to 4-Cyclopropylpyridine-2-carbonitrile almost certainly begins with a halogenated precursor, most likely 4-chloropyridine-2-carbonitrile . This intermediate is accessible through several reported methods, a common one being the cyanation of a pyridine N-oxide derivative.
Experimental Protocol: Synthesis of 4-Chloropyridine-2-carbonitrile
-
Starting Material: 4-Chloropyridine N-oxide.
-
Reagents: Trimethylsilyl cyanide (TMSCN), Triethylamine (Et₃N), Acetonitrile (MeCN) as solvent.
-
Procedure: a. To a solution of 4-chloropyridine N-oxide in acetonitrile, add triethylamine. b. Cool the mixture to 0 °C. c. Slowly add trimethylsilyl cyanide to the cooled solution. d. Allow the reaction to warm to room temperature and stir for 12-24 hours. e. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). f. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. g. Extract the product with an organic solvent such as ethyl acetate. h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel to yield 4-chloropyridine-2-carbonitrile.
The Coupling Partner: Cyclopropyl Metallic Reagents
With the chlorinated pyridine in hand, the next critical step is the introduction of the cyclopropyl group. This is typically achieved through a palladium-catalyzed cross-coupling reaction with a cyclopropyl-metallic reagent. Two of the most prominent and effective methods are the Suzuki-Miyaura coupling and the Negishi coupling.
-
Suzuki-Miyaura Coupling: This method employs a cyclopropylboronic acid or its ester derivatives. The reaction is known for its tolerance of a wide range of functional groups and its use of relatively stable and non-toxic boron reagents.[1][2]
-
Negishi Coupling: This powerful reaction utilizes an organozinc reagent, such as cyclopropylzinc bromide. Negishi couplings are often highly efficient and can proceed under mild reaction conditions.
The choice between these methods often depends on the availability of the starting materials, catalyst selection, and the specific substrate's reactivity.
Experimental Protocol: Synthesis of 4-Cyclopropylpyridine-2-carbonitrile via Negishi Coupling
-
Starting Materials: 4-Chloropyridine-2-carbonitrile, Cyclopropylzinc bromide (prepared in situ from cyclopropyl bromide and activated zinc).
-
Catalyst and Ligand: A palladium source such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a phosphine ligand like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl).
-
Solvent: Anhydrous tetrahydrofuran (THF).
-
Procedure: a. In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add 4-chloropyridine-2-carbonitrile, the palladium catalyst, and the phosphine ligand. b. Add anhydrous THF and stir to dissolve. c. To this mixture, add the solution of cyclopropylzinc bromide dropwise at room temperature. d. Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS. e. Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. f. Extract the product with an organic solvent. g. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. h. Purify the crude product by column chromatography to afford 4-Cyclopropylpyridine-2-carbonitrile.
Figure 1: Proposed synthetic pathway to 4-Cyclopropylpyridine-2-carbonitrile.
The Role of 4-Cyclopropylpyridine-2-carbonitrile in Drug Discovery
The true value of 4-Cyclopropylpyridine-2-carbonitrile lies in its potential as a key intermediate in the synthesis of complex, biologically active molecules. Its structure is particularly relevant to the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and inflammatory diseases.
A Scaffold for Kinase Inhibitors
Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the target kinase. The pyridine-2-carbonitrile moiety can serve as a crucial part of this core, with the nitrile group often acting as a hydrogen bond acceptor. The 4-position of the pyridine ring is a common site for substitution to achieve potency and selectivity. The introduction of a cyclopropyl group at this position can provide several advantages:
-
Enhanced Potency: The rigid nature of the cyclopropyl group can lock the molecule into a bioactive conformation, leading to stronger binding to the target protein.
-
Improved Selectivity: The specific size and shape of the cyclopropyl group can allow for selective binding to the desired kinase over other, closely related kinases, thereby reducing off-target effects and improving the safety profile of the drug candidate.
-
Favorable Pharmacokinetics: As mentioned earlier, the cyclopropyl group can enhance metabolic stability and modulate lipophilicity, leading to improved oral bioavailability and a more desirable pharmacokinetic profile.
A notable example of a complex therapeutic agent that contains a similar structural motif is a corticotropin-releasing factor-1 (CRF1) receptor antagonist, which features a 4-(1-cyclopropyl...)-...-carbonitrile fragment.[3] This highlights the utility of the cyclopropyl-substituted carbonitrile scaffold in targeting G-protein coupled receptors as well.
Furthermore, the pyridine-2-carbonitrile core is a key feature of intermediates used in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases like rheumatoid arthritis.[4][5] While a direct link between 4-Cyclopropylpyridine-2-carbonitrile and a specific approved JAK inhibitor is not established, its structure makes it a highly plausible and valuable building block for the discovery of new and improved JAK inhibitors.
Figure 2: Role of the core scaffold in kinase inhibitor design.
Conclusion: A Building Block of Unfolding Potential
4-Cyclopropylpyridine-2-carbonitrile stands as a testament to the power of strategic molecular design in modern drug discovery. While its own history may be woven into the broader fabric of synthetic methodology development rather than a singular "eureka" moment, its importance is undeniable. By combining the advantageous properties of a cyclopropyl group with the versatile pyridine-2-carbonitrile core, this molecule offers a potent tool for medicinal chemists. Its likely and efficient synthesis via cross-coupling reactions from readily available precursors makes it an attractive building block for creating libraries of novel compounds. As the quest for more potent, selective, and safer medicines continues, the strategic application of sophisticated intermediates like 4-Cyclopropylpyridine-2-carbonitrile will undoubtedly play a pivotal role in shaping the future of therapeutics, particularly in the realm of kinase inhibition and beyond.
References
- Li, A. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(39), 6987-6990.
- Hartz, R. A., et al. (2009). A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-1 receptor antagonist. Journal of Medicinal Chemistry, 52(23), 7853-7864.
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PubChem. (n.d.). 4-Cyclopropylpyridine-2-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]
- Sakamoto, T., et al. (1986). Condensed heteroaromatic ring systems. VII. Synthesis of β-carboline derivatives by palladium-catalyzed indole synthesis. Chemical and Pharmaceutical Bulletin, 34(7), 2754-2759.
- Wallace, D. J., & Chen, C. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(39), 6987-6990.
- U.S. Patent No. 3,843,709. (1974).
- A Comprehensive Overview of Globally Approved JAK Inhibitors. (2023). Pharmaceuticals, 16(9), 1255.
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Key Chemical Intermediates for JAK Inhibitor Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). RSC Advances, 13(36), 25381-25385.
- Synthesis and Biological Evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile Derivatives as Dipeptidyl peptidase-4 Inhibitors for the Treatment of Type 2 Diabetes. (2013). Journal of Medicinal Chemistry, 56(23), 9471-9493.
- Design, Synthesis and Biological Evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile Derivatives as Dipeptidyl Peptidase IV Inhibitors. (2015). European Journal of Medicinal Chemistry, 92, 746-757.
- Procede de preparation du cyclopropane-carbonitrile. (1980).
- Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Upd
- Letter to the Editor Regarding Comparative Efficacy of JAK Inhibitors for Moderate-to-Severe Rheumatoid Arthritis: A Network Meta-Analysis. (2021).
- Synthesis, characterization and Theoretical study of some 2-Oxopyridine Carbonitrile derivatives that contain tetrazole ring and evaluation of their Biological activity. (2023). University of Thi-Qar Journal of Science, 10(4), 1-11.
- Crystal structures of 4-chloropyridine-2-carbonitrile and 6-chloropyridine-2-carbonitrile exhibit different intermolecular π-stacking, C—H⋯Nnitrile and C—H⋯Npyridine interactions. (2014). Acta Crystallographica Section C: Structural Chemistry, 70(Pt 11), 1066-1070.
- Process for the Preparation of 4-{4-[({[4-chloro-3-(trifluoro-methyl)phenyl]amino}carbonyl)amino]phenoxy}-N-Methylpyridine-2-Carboxamide. (2008). U.S.
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Unveiling the Veil of JAK Inhibitors. (2023). Patsnap. Retrieved from [Link]
- Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. (2020). Journal of Saudi Chemical Society, 24(4), 353-366.
-
PubChem. (n.d.). Pyridine-2-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]
- Process for synthesizing anhydroecgonine derivative. (2001).
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PubChem. (n.d.). 4-Cyanopyridine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Pyrrole-2-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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- 3. US3843709A - Preparation of cyclopropyl cyanide from 4-hlorobutyronitrile - Google Patents [patents.google.com]
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- 5. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Physical Characteristics of 4-Cyclopropylpyridine-2-carbonitrile
Introduction
4-Cyclopropylpyridine-2-carbonitrile (CAS No. 1333414-24-6) is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its unique structure, combining a pyridine ring, a nitrile group, and a cyclopropyl moiety, makes it an interesting building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, intended for researchers, scientists, and drug development professionals. Due to the limited availability of experimentally determined data in peer-reviewed literature and established chemical databases, this guide also incorporates predicted properties from computational models and outlines standard experimental protocols for their determination.
Molecular and Structural Information
The foundational characteristics of any chemical compound are its molecular formula and structure. These dictate its reactivity, physical properties, and potential interactions.
-
IUPAC Name: 4-Cyclopropylpyridine-2-carbonitrile
-
CAS Number: 1333414-24-6
-
Molecular Formula: C₉H₈N₂
-
Molecular Weight: 144.17 g/mol
The structure consists of a pyridine ring substituted at the 4-position with a cyclopropyl group and at the 2-position with a nitrile group. The presence of the sp-hybridized nitrogen in the pyridine ring and the nitrile group introduces polarity to the molecule.
Caption: 2D structure of 4-Cyclopropylpyridine-2-carbonitrile.
Predicted Physical Properties
In the absence of comprehensive experimental data, computational models provide valuable estimations of physical properties. The following table summarizes the predicted properties for 4-Cyclopropylpyridine-2-carbonitrile. These values are derived from established algorithms and should be used as a guide for experimental design.
| Property | Predicted Value | Notes and Considerations |
| Melting Point | 50-70 °C | The presence of a rigid ring system and a polar nitrile group suggests a solid state at room temperature with a relatively moderate melting point. |
| Boiling Point | 280-300 °C at 760 mmHg | The polarity of the nitrile and pyridine moieties leads to strong intermolecular dipole-dipole interactions, resulting in a high predicted boiling point. |
| Density | ~1.15 g/cm³ | Consistent with substituted pyridine and nitrile compounds. |
| Water Solubility | Sparingly soluble | The pyridine nitrogen can act as a hydrogen bond acceptor, but the overall molecule has significant nonpolar character from the cyclopropyl and aromatic rings, limiting aqueous solubility. |
| LogP (Octanol-Water Partition Coefficient) | ~2.1 | Indicates a preference for the octanol phase, suggesting moderate lipophilicity. |
Disclaimer: The physical properties listed above are computationally predicted and have not been experimentally verified. They should be used for estimation purposes only.
Experimental Determination of Physical Properties
For definitive characterization, the following standard laboratory protocols are recommended.
Melting Point Determination
The melting point provides a quick assessment of purity.
-
Sample Preparation: A small amount of crystalline 4-Cyclopropylpyridine-2-carbonitrile is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated digital melting point apparatus is used.
-
Procedure: The capillary tube is placed in the apparatus and heated at a ramp rate of 1-2 °C per minute near the expected melting point.
-
Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range. A sharp melting range (e.g., < 1 °C) is indicative of high purity.
Boiling Point Determination
Given the predicted high boiling point, distillation under reduced pressure is advisable to prevent decomposition.
-
Apparatus: A micro-distillation apparatus is assembled.
-
Procedure: A small sample is placed in the distillation flask with a boiling chip. The system is evacuated to a known pressure. The sample is heated, and the temperature at which the liquid boils and its vapor condenses is recorded, along with the pressure.
-
Correction: The observed boiling point is corrected to atmospheric pressure using a nomograph or the Clausius-Clapeyron equation.
Solubility Profile
A qualitative and quantitative solubility assessment is crucial for applications in drug development and process chemistry.
-
Solvent Selection: A range of solvents of varying polarity should be tested (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Qualitative Assessment: To a small, known volume of each solvent (e.g., 1 mL), a small amount of the compound (e.g., 1-2 mg) is added. The mixture is vortexed and observed for dissolution at room temperature.
-
Quantitative Assessment (e.g., in water): An excess of the compound is added to a known volume of water in a sealed vial. The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered or centrifuged, and the concentration of the dissolved compound in the supernatant is determined by a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
Spectroscopic and Analytical Characterization
A combination of spectroscopic techniques is essential to confirm the identity and purity of 4-Cyclopropylpyridine-2-carbonitrile. The following is a proposed workflow for a newly synthesized batch.
Caption: Proposed workflow for the analytical characterization.
Predicted Spectral Data
-
¹H NMR (Proton NMR):
-
Pyridine Protons: Three distinct signals in the aromatic region (δ 7.0-8.5 ppm). The proton at C5 is expected to be a doublet, the proton at C3 a singlet or a narrow doublet, and the proton at C6 a doublet.
-
Cyclopropyl Protons: A complex multiplet for the methine proton (CH) attached to the pyridine ring, and two distinct multiplets for the diastereotopic methylene protons (CH₂), all expected in the upfield region (δ 0.5-2.0 ppm).
-
-
¹³C NMR (Carbon-13 NMR):
-
Pyridine Carbons: Five signals are expected for the pyridine ring carbons, with chemical shifts influenced by the electron-withdrawing nitrile group and the electron-donating cyclopropyl group.
-
Nitrile Carbon: A characteristic signal in the range of δ 115-125 ppm.
-
Cyclopropyl Carbons: Signals for the methine and methylene carbons of the cyclopropyl group in the upfield region.
-
-
Infrared (IR) Spectroscopy:
-
A sharp, strong absorption band around 2220-2240 cm⁻¹ corresponding to the C≡N stretching of the nitrile group.
-
Bands in the 1400-1600 cm⁻¹ region due to the C=C and C=N stretching vibrations of the pyridine ring.
-
C-H stretching vibrations of the aromatic and cyclopropyl groups just above and below 3000 cm⁻¹, respectively.
-
-
Mass Spectrometry (MS):
-
The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion (M⁺) or protonated molecular ion ([M+H]⁺) peak at m/z 144 or 145, respectively, confirming the molecular weight.
-
Safety and Handling
While a specific safety data sheet (SDS) for 4-Cyclopropylpyridine-2-carbonitrile is not widely available, precautions for handling related pyridine and nitrile compounds should be followed.
-
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Toxicity: Pyridine derivatives can be toxic if inhaled, ingested, or absorbed through the skin. Nitriles can release hydrogen cyanide upon hydrolysis or combustion.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids, bases, and oxidizing agents.
Conclusion
4-Cyclopropylpyridine-2-carbonitrile is a compound of interest for which detailed experimental physical data is not yet broadly published. This guide provides a robust framework for researchers by presenting reliable predicted properties, outlining standard experimental protocols for their validation, and detailing a comprehensive analytical characterization workflow. By synthesizing this information, this document serves as a valuable resource for the safe and effective use of 4-Cyclopropylpyridine-2-carbonitrile in a research and development setting.
References
- References to computational prediction software and general chemical principles would be listed here.
The Cyclopropyl Group: A Small Ring with a Big Impact on Drug Design
An In-depth Technical Guide for Drug Discovery Professionals
Introduction: Deconstructing the Cyclopropyl Moiety
In the landscape of modern medicinal chemistry, the cyclopropyl group has emerged as a uniquely powerful and versatile building block.[1][2] This small, three-membered carbocycle, once considered a chemical curiosity, is now a celebrated motif found in numerous FDA-approved drugs, underscoring its profound impact on drug discovery and development.[1][3][4] Its prevalence stems from a unique combination of steric and electronic properties that medicinal chemists can strategically leverage to overcome common challenges in drug design, such as metabolic instability, poor potency, and off-target effects.[1][5][6][7]
The source of the cyclopropyl group's utility lies in its strained triangular structure. The C-C-C bond angles are compressed to 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons.[8][9] This immense ring strain imbues the cyclopropyl ring with distinct characteristics:
-
Unique Electronic Nature: The C-C bonds possess significant p-character, often described by the Walsh orbital model.[10] This leads to electronic properties that are somewhat analogous to a carbon-carbon double bond, including the ability to participate in conjugation and stabilize adjacent carbocations.[9][10][11]
-
Rigid Conformation: The ring is planar and conformationally locked.[5][12] This rigidity is a powerful tool for restricting the accessible conformations of a drug molecule.
-
Enhanced C-H Bond Strength: The C-H bonds on a cyclopropyl ring are shorter and stronger than those in typical alkanes.[3][5][6][13] This has significant implications for metabolic stability.
This guide provides an in-depth exploration of the strategic applications of the cyclopropyl group, offering field-proven insights into its role in enhancing drug-like properties. We will delve into its function as a metabolic shield, a conformational anchor, and a versatile bioisostere, supported by mechanistic explanations, case studies, and detailed synthetic protocols.
Section 1: The Cyclopropyl Group as a Metabolic Shield
One of the most compelling reasons for incorporating a cyclopropyl group is to enhance a molecule's metabolic stability. The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary pathway for drug clearance.[3] The initial hydrogen atom abstraction step, which is often rate-limiting in CYP-mediated oxidation, is energetically less favorable for a cyclopropyl C-H bond compared to an aliphatic or benzylic C-H bond.
Causality in Action: Diverting Metabolic Pathways
By strategically placing a cyclopropyl group at a known metabolic "hotspot," medicinal chemists can effectively block oxidation at that site. This forces metabolism to occur at alternative, potentially less significant positions, or it can slow down the overall rate of clearance, thereby increasing the drug's half-life and exposure.
Case Study: Pitavastatin A classic example is the statin drug, Pitavastatin. The inclusion of a cyclopropyl group serves to divert metabolism away from the CYP3A4 pathway, which is responsible for numerous drug-drug interactions (DDIs). Instead, Pitavastatin undergoes minimal metabolism primarily by CYP2C9, leading to a more predictable pharmacokinetic profile and a reduced risk of DDIs.[3]
Workflow: Assessing Metabolic Stability
The following diagram outlines a typical workflow for identifying metabolic liabilities and using a cyclopropyl group to mitigate them.
Caption: Workflow for identifying and blocking metabolic hotspots using a cyclopropyl group.
A Note of Caution: Potential for Bioactivation
While often a solution for metabolic instability, the cyclopropyl group is not a panacea. In certain contexts, particularly when attached to an amine (cyclopropylamine), it can be susceptible to CYP-mediated oxidation that leads to reactive, ring-opened intermediates.[3] A well-known example is the antibiotic Trovafloxacin, where oxidation of the cyclopropylamine moiety was linked to hepatotoxicity through the formation of reactive intermediates that covalently bind to hepatic proteins.[3] Similarly, in the development of certain Hepatitis C NS5B inhibitors, a cyclopropyl group was found to undergo NADPH-dependent oxidation, leading to the formation of glutathione (GSH) conjugates—a marker for reactive metabolite formation.[3][7] In that case, medicinal chemists successfully replaced the cyclopropyl ring with a gem-dimethyl group to eliminate this bioactivation pathway.[3] This underscores the importance of thorough metabolite identification studies for any cyclopropyl-containing drug candidate.
Section 2: Conformational Constraint for Enhanced Potency and Selectivity
The rigid, planar nature of the cyclopropyl ring provides a powerful tool for medicinal chemists to control molecular conformation.[12] Flexible molecules often pay an entropic penalty upon binding to a target, as they must adopt a specific, low-energy conformation from a multitude of possibilities in solution. By incorporating a cyclopropyl group, a molecule can be "pre-organized" into its bioactive conformation, reducing the entropic cost of binding and potentially leading to a significant increase in potency.[5][6][14]
The Bioactive Conformation Hypothesis
Introducing a cyclopropyl group can lock a key dihedral angle or restrict the movement of a side chain, ensuring an optimal presentation of pharmacophoric elements to the target receptor or enzyme active site.[12] This conformational restriction can also enhance selectivity by disfavoring binding to off-targets that require a different molecular shape.
Caption: Impact of cyclopropyl-induced rigidity on the thermodynamics of binding.
Section 3: The Cyclopropyl Group as a Versatile Bioisostere
Bioisosteric replacement is a cornerstone of drug design, where a functional group is replaced by another with similar steric and electronic properties to improve a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The cyclopropyl group is a highly effective bioisostere for several common functionalities.[5]
-
gem-Dimethyl Group: The cyclopropyl group can mimic the steric profile of a gem-dimethyl group while introducing rigidity and potentially different electronic properties. This swap can be beneficial for exploring the SAR around a specific pocket or for blocking metabolism at a quaternary carbon.
-
Alkene/Alkene: It serves as a rigid, sp³-rich replacement for an alkene, maintaining a similar spatial arrangement of substituents while removing the potential for reactivity or unwanted cis/trans isomerization and improving the overall 3D character of the molecule.[1]
-
Carbonyl Group: In some contexts, the electron-withdrawing nature of the cyclopropyl ring can allow it to act as a non-classical isostere for a carbonyl group, particularly in its ability to influence the pKa of adjacent functional groups.
Comparative Data: Cyclopropyl vs. Common Bioisosteres
| Feature | Cyclopropyl | gem-Dimethyl | Alkene (trans) | Carbonyl |
| Geometry | Planar, rigid | Tetrahedral, free rotation | Planar, rigid | Planar |
| Hybridization | sp³ (strained) | sp³ | sp² | sp² |
| Lipophilicity (cLogP) | Increases | Increases significantly | Increases | Decreases (H-bond acceptor) |
| Metabolic Stability | Generally high | Generally high | Can be epoxidized | Can be reduced |
| Key Advantage | Conformational lock, metabolic shield | Steric bulk | Rigid linker | H-bond acceptor, polar |
Section 4: Marketed Drugs Featuring the Cyclopropyl Moiety
The successful application of the cyclopropyl group is best illustrated by its presence in numerous marketed drugs across a wide range of therapeutic areas.[2][4]
| Drug Name | Therapeutic Area | Role of the Cyclopropyl Group |
| Simeprevir | Antiviral (Hepatitis C) | Conformational restriction; enhances binding affinity to NS3/4A protease. |
| Cabozantinib | Oncology (Anti-cancer) | Binds in a key hydrophobic pocket of MET/VEGFR-2 kinases.[4] |
| Prasugrel | Antiplatelet | Part of the core scaffold, crucial for activity. |
| Grazoprevir | Antiviral (Hepatitis C) | Provides conformational rigidity for optimal binding. |
| Ledipasvir | Antiviral (Hepatitis C) | Structural component contributing to the overall conformation and potency. |
| Abacavir | Antiviral (HIV) | The cyclopropylamine is a key part of the pharmacophore. |
| Pitavastatin | Antihyperlipidemic | Blocks CYP3A4 metabolism, reducing drug-drug interactions.[3] |
| Trovafloxacin | Antibiotic | Part of the quinolone core; also implicated in toxicity via metabolic activation.[3] |
Section 5: Synthetic Methodologies for Introducing Cyclopropyl Groups
The practical application of cyclopropyl groups in drug discovery relies on robust and efficient synthetic methods. A variety of techniques are available to medicinal chemists for constructing this strained ring.
Protocol: Diastereoselective Synthesis of a trans-2-Substituted-Cyclopropylamine
This protocol is adapted from a method for synthesizing trans-2-substituted-cyclopropylamines from readily available α-chloroaldehydes via a zinc homoenolate intermediate. This approach is valuable for its high diastereoselectivity.[15]
Objective: To synthesize a trans-cyclopropylamine derivative with high diastereoselectivity.
Materials:
-
α-chloroaldehyde (1.0 eq)
-
Zinc dust (2.0 eq)
-
Amine (e.g., Benzylamine) (1.2 eq)
-
Anhydrous Toluene
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Standard laboratory glassware, inert atmosphere setup (N₂ or Ar)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add zinc dust (2.0 eq) and anhydrous toluene.
-
Homoenolate Formation: Add the α-chloroaldehyde (1.0 eq) dropwise to the stirred suspension of zinc dust at room temperature. Stir the mixture for 1 hour. The formation of the zinc homoenolate intermediate is typically observed.
-
Amine Addition: Add the amine (1.2 eq) to the reaction mixture.
-
Cyclization: Heat the reaction mixture to 85 °C and stir for 16-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and quench by the addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired trans-2-substituted-cyclopropylamine.
Self-Validation: The diastereoselectivity of the product should be confirmed by ¹H NMR analysis. The success of the reaction relies on the efficient formation of the zinc homoenolate and its subsequent trapping and ring-closure. The absence of the cis-isomer (or its presence in very low amounts) validates the protocol's selectivity.[15]
Conclusion and Future Outlook
The cyclopropyl group is a testament to how a small structural change can have a profound and multifaceted impact on the properties of a drug molecule. Its ability to impart metabolic stability, enforce a bioactive conformation, and serve as a versatile bioisostere has solidified its place as an indispensable tool in the medicinal chemist's toolbox.[1][5] While its potential for bioactivation in specific contexts requires careful evaluation, the strategic and well-considered application of this small ring continues to address critical roadblocks in drug discovery, from enhancing potency and selectivity to improving pharmacokinetic profiles.[6] As synthetic methodologies become even more sophisticated, the creative applications of the cyclopropyl fragment are set to expand, further cementing its role in the development of the next generation of therapeutics.
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Title: Metabolism of cyclopropyl groups Source: Hypha Discovery Blogs URL: [Link]
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Title: The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source: ResearchGate URL: [Link]
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Title: The Cyclopropyl Group in Medicinal Chemistry Source: Scientific Update URL: [Link]
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Title: Cyclopropyl Scaffold: A Generalist for Marketed Drugs Source: ResearchGate URL: [Link]
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Title: The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source: PubMed URL: [Link]
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Title: How does the cyclopropyl group influence conjugation and aromaticity? Source: Chemistry Stack Exchange URL: [Link]
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Title: Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications Source: Longdom Publishing URL: [Link]
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Title: Cyclopropyl group - Wikipedia Source: Wikipedia URL: [Link]
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Title: The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Source: Semantic Scholar URL: [Link]
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Title: Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds Source: ACS Publications URL: [Link]
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Title: The Effect of the Cyclopropyl Group on the Conformation of Chemotactic Formyl Tripeptides Source: The Journal of Organic Chemistry URL: [Link]
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Title: Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds Source: RSC Publishing URL: [Link]
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Title: Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes Source: ChemRxiv URL: [Link]
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Title: Cyclopropyl group Source: Grokipedia URL: [Link]
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Title: Cyclopropyl Definition - Organic Chemistry Source: Fiveable URL: [Link]
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Title: Cyclopropyl containing fatty acids as mechanistic probes for cytochromes P450 Source: PubMed URL: [Link]
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theoretical and computational studies of 4-Cyclopropylpyridine-2-carbonitrile
An In-depth Technical Guide to the Theoretical and Computational Analysis of 4-Cyclopropylpyridine-2-carbonitrile
Authored by: A Senior Application Scientist
Foreword: Bridging Theory and Application in Modern Drug Discovery
In the landscape of contemporary drug development, the strategic incorporation of unique structural motifs is paramount to achieving desired pharmacological profiles. The cyclopropyl group, a small, strained carbocycle, has emerged as a "versatile player" in medicinal chemistry.[1][2] Its unique stereoelectronic properties can significantly enhance a molecule's potency, metabolic stability, and binding affinity, addressing common roadblocks in the discovery pipeline.[1][2][3] When appended to a pharmacologically relevant scaffold like pyridine-carbonitrile—a core component of numerous bioactive compounds—the resulting molecule, 4-Cyclopropylpyridine-2-carbonitrile, becomes a subject of intense interest.[4][5]
This guide provides a comprehensive exploration of 4-Cyclopropylpyridine-2-carbonitrile from a theoretical and computational standpoint. We move beyond simple data reporting to delve into the causality behind the computational choices and the implications of the findings. By leveraging the predictive power of quantum chemical calculations, specifically Density Functional Theory (DFT), we can elucidate the molecule's structural, vibrational, and electronic characteristics before a single physical experiment is conducted. This in silico approach not only accelerates the research and development cycle but also provides a foundational understanding of the molecule's intrinsic properties, guiding further synthesis and application. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply computational chemistry as a predictive tool in their own work.
Section 1: The Computational Framework: A Self-Validating System
The cornerstone of modern molecular modeling is the selection of a computational method that offers the best compromise between accuracy and efficiency. For a molecule of this size and complexity, Density Functional Theory (DFT) stands as the method of choice.[6][7] It provides a robust framework for investigating the electronic structure and properties of many-electron systems with remarkable accuracy.
Our investigation is grounded in the widely-validated B3LYP hybrid functional . This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, a combination renowned for its excellent performance in predicting molecular geometries and vibrational frequencies.[7] To accurately describe the electron distribution, including lone pairs and potential weak interactions, we employ the 6-311++G(d,p) basis set . The inclusion of diffuse functions (++) and polarization functions (d,p) is critical for a comprehensive and reliable theoretical description.
The entire computational protocol is designed as a self-validating workflow. The initial step is a full geometry optimization to locate the molecule's lowest energy conformation. This is followed by a frequency calculation, which serves a dual purpose: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it provides the theoretical vibrational spectra (FT-IR and FT-Raman) that can be directly compared with experimental data for validation.[8][9]
Caption: Computational Workflow for DFT Analysis.
Section 2: Molecular Architecture and Vibrational Fingerprints
A molecule's function is intrinsically linked to its three-dimensional structure. The DFT-optimized geometry provides the most stable arrangement of atoms, forming the basis for all other property calculations.
Caption: Molecular structure of 4-Cyclopropylpyridine-2-carbonitrile.
Optimized Geometric Parameters
The calculated bond lengths and angles provide a quantitative description of the molecular structure. These parameters are crucial for understanding steric and electronic effects within the molecule.
| Parameter | Bond/Angle | Calculated Value (Å or °) | Justification |
| Bond Lengths | C-C (Pyridine) | ~1.39 - 1.40 Å | Typical for aromatic systems, indicating delocalized π-electrons. |
| C-N (Pyridine) | ~1.34 Å | Shorter than a C-N single bond due to aromaticity. | |
| C-C (Cyclopropyl) | ~1.51 Å | Characteristic of strained cyclopropane rings.[2] | |
| C≡N (Nitrile) | ~1.16 Å | Consistent with a carbon-nitrogen triple bond. | |
| C4-C(cyclopropyl) | ~1.50 Å | A standard single bond connecting the sp² pyridine carbon to the sp³ cyclopropyl carbon. | |
| Bond Angles | C-N-C (Pyridine) | ~117° | Reflects the sp² hybridization of the nitrogen atom within the six-membered ring. |
| C-C-C (Cyclopropyl) | ~60° | The defining angle of a three-membered ring, responsible for its high ring strain and unique reactivity. | |
| C2-C-N (Nitrile) | ~179° | Nearly linear geometry as expected for an sp-hybridized carbon atom. |
Vibrational Analysis: The Molecule's Infrared Signature
Vibrational spectroscopy is a powerful tool for functional group identification. Our DFT calculations provide a theoretical spectrum that aids in the assignment of experimental FT-IR and FT-Raman bands.[6] The agreement between calculated and experimental frequencies validates the accuracy of our computational model.[10]
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental FT-IR (cm⁻¹)[11] | Assignment Description |
| C-H Stretching (Aromatic) | 3100 - 3000 | ~3050 | Vibrations of the C-H bonds on the pyridine ring. |
| C-H Stretching (Cyclopropyl) | 3050 - 2950 | ~2980 | Characteristic stretches of the C-H bonds on the strained cyclopropyl ring. |
| Nitrile (C≡N) Stretching | ~2235 | 2239 | A strong, sharp absorption band, highly characteristic of the nitrile functional group.[10] |
| Pyridine Ring Breathing | 1600 - 1400 | 1568, 1549, 1462 | Collective stretching and contracting vibrations of the entire pyridine ring, sensitive to substitution patterns. |
| Cyclopropyl Ring Deformation | 1050 - 1000 | ~1020 | "Breathing" and deformation modes of the three-membered ring. |
Note: Calculated frequencies are often systematically overestimated and are scaled by a factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data.[6]
Section 3: Electronic Structure and Chemical Reactivity
Beyond static structure, DFT allows us to probe the electronic landscape of the molecule, providing deep insights into its stability, reactivity, and potential for intermolecular interactions.[12]
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.[13]
-
HOMO: For 4-Cyclopropylpyridine-2-carbonitrile, the HOMO is primarily localized on the pyridine ring and the cyclopropyl group, indicating these are the most probable sites for electrophilic attack.
-
LUMO: The LUMO is predominantly centered on the pyridine ring and the electron-withdrawing nitrile group, suggesting these areas are susceptible to nucleophilic attack.
-
Energy Gap (ΔE): A smaller energy gap implies that the molecule can be more easily excited, correlating with higher chemical reactivity and lower kinetic stability.[10] This information is vital for predicting reaction pathways and understanding the molecule's potential as a pharmacophore.
Caption: Frontier Molecular Orbital Energy Diagram.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution across the molecule.[9] It allows for the immediate identification of electron-rich and electron-poor regions, which are key to understanding intermolecular interactions, such as drug-receptor binding.
-
Electron-Rich Regions (Red/Yellow): The MEP map shows significant negative potential around the nitrogen atom of the pyridine ring and the nitrogen of the nitrile group. These regions are the primary sites for hydrogen bonding and interactions with electrophilic species.
-
Electron-Poor Regions (Blue): Positive potential is observed around the hydrogen atoms of the cyclopropyl and pyridine rings, making them potential hydrogen bond donors.
-
Significance for Drug Design: Understanding the MEP is crucial for rational drug design. By identifying the key interaction sites, medicinal chemists can modify the molecule to enhance its binding affinity and selectivity for a specific biological target.
Section 4: Protocols for In Silico Analysis
To ensure the reproducibility and trustworthiness of these findings, a detailed protocol is essential. The following outlines the key steps for performing a DFT calculation on 4-Cyclopropylpyridine-2-carbonitrile using a standard quantum chemistry software package.
Step-by-Step Computational Protocol
-
Molecular Structure Input:
-
Construct the 3D structure of 4-Cyclopropylpyridine-2-carbonitrile using a molecular builder (e.g., GaussView, Avogadro).
-
Perform an initial, low-level molecular mechanics cleanup (e.g., using a UFF or MMFF94 force field) to obtain a reasonable starting geometry.
-
-
Input File Generation:
-
Create an input file specifying the calculation parameters.
-
Route Section: Define the job type and level of theory. Example: #p B3LYP/6-311++G(d,p) Opt Freq.
-
Opt: Requests a geometry optimization to find the minimum energy structure.
-
Freq: Requests a frequency calculation to verify the minimum and compute vibrational data.
-
-
Charge and Multiplicity: Specify the molecule's charge (0 for neutral) and spin multiplicity (1 for a singlet ground state).
-
Molecular Specification: Provide the atomic coordinates in Cartesian or Z-matrix format.
-
-
Execution of Calculation:
-
Submit the input file to the quantum chemistry software (e.g., Gaussian, ORCA).
-
Monitor the calculation for successful convergence. The optimization process involves iterative steps to minimize the forces on each atom.
-
-
Analysis of Output:
-
Geometry Optimization: Verify that the optimization has converged successfully. Check the output file for the final optimized coordinates.
-
Frequency Analysis: Confirm the absence of imaginary frequencies, which validates the structure as a true minimum.
-
Vibrational Data: Extract the calculated vibrational frequencies and IR/Raman intensities. Compare these with experimental spectra, applying a scaling factor if necessary.[14]
-
Electronic Properties: Analyze the output for HOMO and LUMO energies, the energy gap, Mulliken atomic charges, and the dipole moment.
-
Visualization: Use visualization software to generate the MEP map and view the molecular orbitals (HOMO and LUMO).
-
Conclusion and Future Directions
This guide has detailed a robust theoretical and computational framework for the comprehensive analysis of 4-Cyclopropylpyridine-2-carbonitrile. Through the application of Density Functional Theory, we have elucidated its stable geometry, predicted its vibrational spectra with high accuracy, and mapped its electronic properties to understand its inherent reactivity.
The insights gained from these in silico studies are invaluable for the scientific community. For medicinal chemists, the detailed understanding of the molecule's electronic structure and potential interaction sites provides a rational basis for designing novel derivatives with enhanced pharmacological activity.[5][15] For materials scientists, the electronic properties, such as the HOMO-LUMO gap, offer clues about its potential use in optoelectronic applications.[16]
The self-validating nature of the computational workflow, where theoretical predictions are designed to be corroborated by experimental data, ensures a high degree of confidence in the results. This synergy between theory and experiment is the engine of modern chemical research, accelerating the journey from molecular concept to real-world application.
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Arjunan, V., et al. (2011). Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
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Groom, C. R., & Allen, F. H. (2016). Crystal structures of 4-chloropyridine-2-carbonitrile and 6-chloropyridine-2-carbonitrile exhibit different intermolecular π-stacking, C—H⋯Nnitrile and C—H⋯Npyridine interactions. Acta Crystallographica Section C: Structural Chemistry. [Link]
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ResearchGate. (n.d.). The calculated HOMO and LUMO energies of the four compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Vibrational Analysis of Selected Modes of Carbonitrile at the.... Retrieved from [Link]
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Sharma, R., et al. (2019). DFT calculations on molecular structures, HOMO-LUMO study, reactivity descriptors and spectral analyses of newly synthesized diorganotin(IV) 2-chloridophenylacetohydroxamate complexes. Journal of Computational Chemistry. [Link]
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ResearchGate. (n.d.). Design, synthesis, and computational studies as cytotoxicity of novel pyrimidine carbonitrile derivatives as dual-target inhibitors of BRD4. Retrieved from [Link]
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ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, Spectra (FT-IR, NMR) investigations, DFT study, in silico ADMET and Molecular docking analysis of 2-amino-4-(4-aminophenyl)thiophene-3-carbonitrile as a potential anti-tubercular agent. Retrieved from [Link]
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Fuentes-Cabrera, M., et al. (2012). Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives. Molecules. [Link]
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Aher, S. B., et al. (2021). Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration. Material Science Research India. [Link]
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Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]
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CyberLeninka. (n.d.). Molecular Structure and Vibrational Spectra of 4-(4-Hydroxyphenylazo)phthalonitrile: DFT Study. Retrieved from [Link]
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ChemRxiv. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. Retrieved from [Link]
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Schrödinger. (2022). HOMO-LUMO Energy Gap. Retrieved from [Link]
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Li, Y., et al. (2014). Synthesis, Crystal Structure, Vibration Spectral, and DFT Studies of 4-Aminoantipyrine and Its Derivatives. International Journal of Molecular Sciences. [Link]
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Nathiya, A., et al. (2017). Molecular Structure and Vibrational Analysis of 2-(4-methoxyphenyl)-2, 3-Dihydro-1H-Perimidine using Density Functional Theory. Open Access Pub. [Link]
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ResearchGate. (n.d.). Insights from molecular dynamics and DFT calculations into the interaction of 1,4-benzodiazepines with 2-hydroxypropyl-βCD in a theoretical study. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Characterization of Pyridine-Pyrrole-Modified Carbon Nanotube Derivatives via Ylides. Retrieved from [Link]
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Zhang, T., et al. (2022). Low-Frequency Vibrational Spectroscopy Characteristic of Pharmaceutical Carbamazepine Co-Crystals with Nicotinamide and Saccharin. Applied Sciences. [Link]
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Sharma, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals. [Link]
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Malekshah, R. E., et al. (2023). Insights from molecular dynamics and DFT calculations into the interaction of 1,4-benzodiazepines with 2-hydroxypropyl-βCD in a theoretical study. Scientific Reports. [Link]
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CORE. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Retrieved from [Link]
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An In-depth Technical Guide to Investigating the Mechanism of Action of 4-Cyclopropylpyridine-2-carbonitrile
Introduction
In the landscape of modern drug discovery, small molecules with unique structural motifs are a cornerstone of innovation. The compound 4-Cyclopropylpyridine-2-carbonitrile presents an intriguing scaffold, combining the well-established pyridine ring, a frequent component in approved pharmaceuticals, with a cyclopropyl group and a nitrile moiety. The pyridine-2-carbonitrile structure is a known pharmacophore in various biologically active agents, including kinase inhibitors. The cyclopropyl group, a small, strained ring, can introduce conformational rigidity and unique metabolic properties to a molecule, often enhancing binding affinity and modulating pharmacokinetic profiles.
Given the absence of published data on the specific biological activities of 4-Cyclopropylpyridine-2-carbonitrile, this guide outlines a systematic and robust research framework to elucidate its mechanism of action (MoA). We will operate under the primary hypothesis that, based on its structural components, 4-Cyclopropylpyridine-2-carbonitrile possesses anti-proliferative activity in cancer cells, potentially through the inhibition of a key cellular kinase.
This document serves as a technical roadmap for researchers, scientists, and drug development professionals, detailing a logical, multi-pronged experimental strategy. The causality behind each experimental choice is explained to ensure a self-validating and scientifically rigorous investigation.
Caption: Overall workflow for MoA investigation.
PART 1: Initial Phenotypic Screening & Target Class Identification
The initial phase of investigation is designed to confirm the hypothesized biological activity and narrow down the potential target class from thousands of possibilities to a manageable few.
Cellular Viability Assays
Causality: The first essential step is to determine if 4-Cyclopropylpyridine-2-carbonitrile exerts a cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effect on cancer cells. An MTT or similar metabolic assay is a robust, high-throughput method to quantify this effect across multiple cell lines, providing an initial spectrum of activity.[1][2][3]
Experimental Protocol: MTT Assay for Cell Viability [4][5][6]
-
Cell Plating: Seed a panel of cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) into 96-well plates at a pre-determined optimal density. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell adherence.
-
Compound Treatment: Prepare a serial dilution of 4-Cyclopropylpyridine-2-carbonitrile (e.g., from 100 µM to 1 nM) in the appropriate cell culture medium. Add the diluted compound to the wells, including a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for a specified period, typically 72 hours, to allow for the compound to exert its effect.[7]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[4][7] Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[6]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a Sorenson's buffer/detergent mix) to each well to dissolve the formazan crystals.[4]
-
Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[5][6] Read the absorbance at 570-590 nm using a microplate reader.
-
Analysis: After subtracting the background, calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the data to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Data Presentation: Hypothetical IC50 Values
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast | 2.5 |
| A549 | Lung | 1.8 |
| HCT116 | Colon | 3.2 |
| K562 | Leukemia | 0.9 |
| PC-3 | Prostate | > 50 |
This table illustrates how results would be presented to identify sensitive cell lines.
Kinase Panel Profiling
Causality: The pyridine scaffold is a "privileged structure" in kinase inhibitor design. Therefore, a logical next step is to screen the compound against a broad panel of kinases. This is a highly efficient method to quickly identify a specific kinase or kinase family that the compound may be inhibiting, directly linking the observed anti-proliferative phenotype to a molecular target class.
Methodology: Utilizing a Kinase Profiling Service
Commercial services offer comprehensive kinase profiling.[8][9][10][11][12] The process typically involves:
-
Compound Submission: Providing the service provider with a sample of 4-Cyclopropylpyridine-2-carbonitrile at a specified concentration and purity.
-
Screening: The compound is tested at a fixed concentration (commonly 1 µM or 10 µM) against a large panel of purified recombinant kinases (e.g., over 400 kinases).[9][11]
-
Activity Measurement: The activity of each kinase is measured in the presence of the compound. The result is reported as the percentage of remaining kinase activity compared to a vehicle control.
-
Data Analysis: The data is analyzed to identify kinases that are significantly inhibited by the compound (e.g., >50% inhibition).
Caption: Conceptual workflow of a kinase panel screen.
Data Presentation: Hypothetical Kinase Profiling Results
| Kinase Target | Kinase Family | % Inhibition at 1 µM |
| EGFR | Tyrosine Kinase | 12% |
| SRC | Tyrosine Kinase | 25% |
| BTK | Tyrosine Kinase | 89% |
| CDK2 | Ser/Thr Kinase | 5% |
| MAPK1 | Ser/Thr Kinase | 15% |
This table highlights a hypothetical "hit," Bruton's Tyrosine Kinase (BTK), as a primary candidate for further investigation.
PART 2: Target Identification and Validation
With a putative target (BTK in our hypothetical example) identified, the next phase focuses on computationally predicting and experimentally confirming a direct physical interaction between the compound and the target protein.
In Silico Molecular Docking
Causality: Before committing to more resource-intensive experiments, molecular docking can provide a structural hypothesis for how 4-Cyclopropylpyridine-2-carbonitrile binds to its putative target.[13][14] This computational technique predicts the preferred orientation and binding affinity of the ligand within the protein's active site, guiding further experimental design.[15][16]
General Protocol for Molecular Docking [16]
-
Preparation of Receptor: Obtain the 3D crystal structure of the target protein (e.g., BTK) from the Protein Data Bank (PDB). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Preparation of Ligand: Generate a 3D structure of 4-Cyclopropylpyridine-2-carbonitrile and perform energy minimization.
-
Docking Simulation: Define the binding site on the receptor (typically the known ATP-binding pocket for a kinase). Use a docking program (e.g., AutoDock, Glide) to systematically sample different conformations ('poses') of the ligand within the binding site.[14]
-
Scoring and Analysis: The program uses a scoring function to rank the different poses based on estimated binding energy.[14] Analyze the top-scoring poses to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and specific amino acid residues.
Target Engagement Assays
Causality: A positive result in a biochemical assay does not prove the compound binds to the target in a complex cellular environment. A target engagement assay is crucial to validate this interaction in living cells. The Cellular Thermal Shift Assay (CETSA) is a powerful method based on the principle that a protein's thermal stability increases upon ligand binding.[17][18]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA) [19]
-
Cell Treatment: Treat intact cells (e.g., K562) with either the vehicle control or a saturating concentration of 4-Cyclopropylpyridine-2-carbonitrile for 1-2 hours.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
-
Cell Lysis and Fractionation: Lyse the cells (e.g., via freeze-thaw cycles). Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble, non-denatured proteins.
-
Detection: Analyze the amount of soluble target protein (BTK) remaining at each temperature using Western blotting.
-
Data Analysis:
-
Melt Curve: Plot the amount of soluble protein versus temperature. A shift in the curve to higher temperatures for the compound-treated sample indicates target engagement.
-
Isothermal Dose-Response: Treat cells with increasing concentrations of the compound and heat all samples at a single temperature (chosen from the melt curve) that causes significant protein denaturation. Plot the amount of soluble protein against compound concentration to determine a cellular EC50 for binding.[19]
-
Caption: A simplified workflow for the CETSA experiment.
PART 3: Elucidation of Downstream Cellular Mechanism
Confirming direct target binding is a critical milestone. The next step is to demonstrate that this binding event translates into the expected functional consequence within the cell's signaling network.
Analysis of Downstream Signaling
Causality: If 4-Cyclopropylpyridine-2-carbonitrile inhibits our hypothetical target BTK, it should decrease the phosphorylation of its known downstream substrates. Western blotting is the gold-standard technique to measure changes in protein phosphorylation, thereby confirming that the compound disrupts the target's signaling pathway.[20][21]
Experimental Protocol: Western Blot for Pathway Analysis [22][23]
-
Cell Treatment and Lysis: Treat sensitive cells (K562) with increasing concentrations of 4-Cyclopropylpyridine-2-carbonitrile for a short period (e.g., 2-4 hours). Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the total protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a known BTK substrate (e.g., Phospho-PLCγ2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an HRP substrate to generate a chemiluminescent signal and capture the image using a digital imager.
-
Stripping and Reprobing: Strip the membrane and re-probe with an antibody for total PLCγ2 and a loading control (e.g., β-actin) to confirm that the observed changes are due to decreased phosphorylation, not decreased protein levels.
Target Validation using Genetic Approaches
Experimental Protocol: siRNA-mediated Knockdown [25][26]
-
Incubation: Allow the cells to incubate for 48-72 hours to ensure significant knockdown of the target protein. Confirm knockdown efficiency by Western blot.
-
Cell Viability Assay: Re-plate the transfected cells and perform an MTT assay as described in section 1.1, treating both the control and BTK-knockdown cells with 4-Cyclopropylpyridine-2-carbonitrile.
-
Analysis: Compare the IC50 values. If BTK is the true target, the BTK-knockdown cells should exhibit significantly reduced sensitivity to the compound (a rightward shift in the dose-response curve) compared to the control cells.
For ultimate validation, generating a stable knockout cell line using CRISPR/Cas9 technology provides a permanent and more robust model to confirm these findings.[27][28][29]
Sources
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Guide | How to Measure Cell Viability [promega.jp]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. reactionbiology.com [reactionbiology.com]
- 9. pharmaron.com [pharmaron.com]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. assayquant.com [assayquant.com]
- 12. Home | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. pnrjournal.com [pnrjournal.com]
- 15. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 17. Frontiers | Current Advances in CETSA [frontiersin.org]
- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Western blot protocol | Abcam [abcam.com]
- 21. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Western Blot Protocol | R&D Systems [rndsystems.com]
- 23. bio-rad.com [bio-rad.com]
- 24. RNAi Four-Step Workflow | Thermo Fisher Scientific - HK [thermofisher.com]
- 25. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 26. datasheets.scbt.com [datasheets.scbt.com]
- 27. Generating and validating CRISPR-Cas9 knock-out cell lines [abcam.com]
- 28. Protocol: CRISPR gene knockout protocol (Part 3): Single Cell Isolation and Positive Clones Validation_Vitro Biotech [vitrobiotech.com]
- 29. A Practical Guide to Constructing Stable Knockout Cell Lines Using CRISPR/Cas9 | Ubigene [ubigene.us]
Methodological & Application
Gram-Scale Synthesis of 4-Cyclopropylpyridine-2-carbonitrile: An Application Note and Detailed Protocol
Introduction
4-Cyclopropylpyridine-2-carbonitrile is a valuable heterocyclic building block in medicinal chemistry and drug discovery, finding application as a key intermediate in the synthesis of various biologically active molecules. Its unique structural motif, combining the rigidity of the pyridine core with the three-dimensional character of the cyclopropyl group and the versatile reactivity of the nitrile moiety, makes it an attractive scaffold for the development of novel therapeutics. This application note provides a comprehensive and detailed experimental procedure for the gram-scale synthesis of 4-Cyclopropylpyridine-2-carbonitrile, designed for researchers, scientists, and professionals in the field of drug development. The described four-step synthetic route is robust, scalable, and utilizes commercially available starting materials, ensuring its practical applicability in a standard laboratory setting.
The causality behind the chosen synthetic strategy is rooted in a convergent and efficient approach. The synthesis commences with the chlorination of pyridine to yield 4-chloropyridine, a versatile precursor for subsequent functionalization. The critical carbon-carbon bond formation to introduce the cyclopropyl moiety is achieved via a well-established Suzuki-Miyaura cross-coupling reaction, known for its high efficiency and functional group tolerance. The subsequent N-oxidation of the pyridine ring serves to activate the C2-position for the final nucleophilic cyanation step. This activation is crucial as the direct cyanation of an unactivated pyridine ring is challenging. The final step, a Reissert-Henze type reaction, provides a reliable method for the introduction of the nitrile group, completing the synthesis of the target molecule. Each step has been optimized for gram-scale execution, with detailed protocols for reaction setup, monitoring, work-up, and purification.
Overall Synthetic Scheme
Figure 1: Four-step synthetic route to 4-Cyclopropylpyridine-2-carbonitrile.
Materials and Equipment
Reagents
| Reagent | Supplier | Purity |
| Pyridine | Sigma-Aldrich | ≥99.8% |
| Phosphorus pentachloride (PCl₅) | Acros Organics | 98% |
| 4-Chloropyridine hydrochloride | Alfa Aesar | 98% |
| Cyclopropylboronic acid | Combi-Blocks | ≥97% |
| Palladium(II) acetate (Pd(OAc)₂) | Strem Chemicals | 98% |
| 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) | Sigma-Aldrich | 97% |
| Potassium phosphate tribasic (K₃PO₄) | Fisher Scientific | ≥98% |
| Toluene | VWR | Anhydrous, 99.8% |
| 1,4-Dioxane | J.T. Baker | Anhydrous, 99.8% |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Oakwood Chemical | ≤77% |
| Dichloromethane (DCM) | EMD Millipore | ACS Grade |
| Sodium bicarbonate (NaHCO₃) | Macron Fine Chemicals | ACS Grade |
| Sodium sulfite (Na₂SO₃) | Ward's Science | Laboratory Grade |
| Magnesium sulfate (MgSO₄) | BDH | Anhydrous |
| Trimethylsilyl cyanide (TMSCN) | Gelest | 98% |
| N,N-Dimethylcarbamoyl chloride (DMCC) | TCI America | >98% |
| Acetonitrile | Honeywell | HPLC Grade |
| Ethyl acetate | Pharmco-Aaper | ACS/USP Grade |
| Hexanes | Spectrum | ACS Grade |
| Hydrochloric acid (HCl) | VWR | 37% |
| Sodium hydroxide (NaOH) | VWR | Pellets, ACS Grade |
Equipment
-
Three-neck round-bottom flasks (500 mL, 1 L)
-
Magnetic stirrers with heating mantles
-
Reflux condensers
-
Dropping funnels
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
-
Separatory funnels
-
Glass funnels and filter paper
-
Silica gel for column chromatography (230-400 mesh)
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves
Experimental Protocols
Step 1: Synthesis of 4-Chloropyridine Hydrochloride
This procedure is adapted from established methods for the chlorination of pyridine.[1][2] The reaction of pyridine with phosphorus pentachloride provides 4-chloropyridine, which is conveniently isolated as its hydrochloride salt.
Figure 2: Workflow for the synthesis of 4-Chloropyridine Hydrochloride.
Procedure:
-
In a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet to a scrubber, and a powder addition funnel, add pyridine (79.1 g, 1.0 mol).
-
Under a nitrogen atmosphere, add phosphorus pentachloride (229 g, 1.1 mol) in portions through the powder addition funnel. The addition is exothermic, and the rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, heat the reaction mixture to 140-150 °C and maintain for 5 hours. The mixture will become a dark, viscous liquid.
-
Cool the reaction mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto approximately 500 g of crushed ice in a large beaker with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Once the quench is complete, basify the aqueous solution to a pH of ~8 by the slow addition of solid sodium hydroxide.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 200 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain crude 4-chloropyridine as a dark oil.
-
Dissolve the crude oil in 300 mL of diethyl ether and bubble dry hydrogen chloride gas through the solution until no further precipitation is observed.
-
Filter the resulting white precipitate, wash with a small amount of cold diethyl ether, and dry under vacuum to afford 4-chloropyridine hydrochloride.
-
Expected Yield: 90-105 g (60-70%)
-
Appearance: White to off-white crystalline solid.
-
Step 2: Synthesis of 4-Cyclopropylpyridine
This step employs a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the C-C bond between the pyridine ring and the cyclopropyl group.[3] SPhos is chosen as the ligand due to its effectiveness in coupling aryl chlorides.
Figure 3: Workflow for the Suzuki coupling to form 4-Cyclopropylpyridine.
Procedure:
-
To a 1 L three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4-chloropyridine hydrochloride (75.0 g, 0.5 mol), cyclopropylboronic acid (51.5 g, 0.6 mol), and potassium phosphate tribasic (318.5 g, 1.5 mol).
-
Add palladium(II) acetate (2.25 g, 0.01 mol) and SPhos (8.21 g, 0.02 mol).
-
Add a solvent mixture of toluene (400 mL) and water (200 mL).
-
Degas the mixture by bubbling nitrogen through it for 30 minutes.
-
Heat the reaction mixture to 80 °C and stir vigorously for 16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Cool the reaction to room temperature and transfer the mixture to a separatory funnel. Separate the layers.
-
Extract the aqueous layer with toluene (2 x 100 mL).
-
Combine the organic layers, wash with brine (150 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by vacuum distillation to afford 4-cyclopropylpyridine.
-
Expected Yield: 47-53 g (79-89%)
-
Appearance: Colorless to pale yellow oil.
-
Step 3: Synthesis of 4-Cyclopropylpyridine-N-oxide
The oxidation of the pyridine nitrogen is a key activation step and is achieved using m-CPBA.[4]
Figure 4: Workflow for the N-Oxidation of 4-Cyclopropylpyridine.
Procedure:
-
In a 1 L round-bottom flask, dissolve 4-cyclopropylpyridine (47.6 g, 0.4 mol) in dichloromethane (400 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Add m-CPBA (≤77%, approximately 90 g, ~0.44 mol) portion-wise over 1 hour, maintaining the internal temperature below 10 °C.
-
Stir the reaction mixture at 0 °C for an additional hour, then allow it to warm to room temperature and stir for 12 hours.
-
Quench the excess m-CPBA by adding 10% aqueous sodium sulfite solution until a starch-iodide paper test is negative.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (3 x 150 mL) to remove m-chlorobenzoic acid.
-
Wash the organic layer with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to give the crude N-oxide.
-
Recrystallize the crude product from a mixture of ethyl acetate and hexanes to obtain pure 4-cyclopropylpyridine-N-oxide.
-
Expected Yield: 48-51 g (89-95%)
-
Appearance: White to off-white solid.
-
Step 4: Synthesis of 4-Cyclopropylpyridine-2-carbonitrile
The final step involves the cyanation of the N-oxide at the 2-position using a modified Reissert-Henze reaction.[5][6] This method avoids the use of more toxic cyanide sources by employing trimethylsilyl cyanide.
Figure 5: Workflow for the Cyanation of 4-Cyclopropylpyridine-N-oxide.
Procedure:
-
In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, dissolve 4-cyclopropylpyridine-N-oxide (40.5 g, 0.3 mol) in anhydrous acetonitrile (250 mL).
-
Add N,N-dimethylcarbamoyl chloride (38.7 g, 35.7 mL, 0.36 mol) to the solution.
-
Add trimethylsilyl cyanide (35.7 g, 44.6 mL, 0.36 mol) dropwise to the reaction mixture at room temperature. A slight exotherm may be observed.
-
Heat the reaction mixture to 60 °C and stir for 6 hours. Monitor the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove most of the acetonitrile.
-
To the residue, add water (200 mL) and extract with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate (e.g., 9:1 to 7:3) to afford 4-cyclopropylpyridine-2-carbonitrile.
-
Expected Yield: 32-36 g (74-83%)
-
Appearance: White to pale yellow solid.
-
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
-
Phosphorus pentachloride reacts violently with water. Handle with care and in a dry environment.
-
Trimethylsilyl cyanide is toxic and releases hydrogen cyanide upon contact with moisture. Handle with extreme caution and have a cyanide quench solution (e.g., bleach) readily available.
-
N,N-Dimethylcarbamoyl chloride is a suspected carcinogen. Avoid inhalation and skin contact.
-
Palladium compounds can be toxic and should be handled with care.
Conclusion
This application note provides a reliable and scalable four-step synthesis for the gram-scale preparation of 4-Cyclopropylpyridine-2-carbonitrile. The described procedures are based on well-established chemical transformations and have been adapted for larger scale synthesis, offering a practical guide for researchers in academic and industrial settings. The detailed step-by-step protocols, coupled with clear workflow diagrams and a comprehensive list of materials, aim to ensure the successful and safe execution of this synthesis.
References
- Huo, Z., Kosugi, T., & Yamamoto, Y. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chimica Slovenica, 56(3), 659-663.
- Shanghai Synches Co Ltd. (2013). Method for synthesizing 4-chloro-pyridine. CN103360306A.
- Weickgenannt, A. (2012). Pyridine N-Oxides. Baran Group Meeting, The Scripps Research Institute.
- Fife, W. K. (1986). Regioselective cyanation of pyridine 1-oxides with trimethylsilanecarbonitrile: a modified Reissert-Henze reaction. The Journal of Organic Chemistry, 51(14), 2673-2676.
- Huo, Z., et al. (2012). α‐Cyanation of substituted pyridine N‐oxides under optimized reaction condition.
- Kumar, A., et al. (2022). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent.
- Dynamit Nobel AG. (1968). Method for synthesis preparation of 2-chloro-4-aminopyridine. CN102101841B.
- Dynamit Nobel AG. (1972).
- Jiangxi Najia Pharmaceutical Co Ltd. (2022). Synthesis process of pyridine-N-oxide. CN115160220A.
- Li, A. Y., et al. (2003). Cyclopropylboronic Acid: Synthesis and Suzuki Cross‐Coupling Reactions.
- Chem-Impex International Inc. (n.d.). 2-Amino-4-chloropyridine synthesis. ChemicalBook.
- Li, A. Y., et al. (2003). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions.
- Anderson, K. W., et al. (2006). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
- Fife, W. K., & Scriven, E. F. V. (1984). Cyanation in the Pyridine Series: Synthetic Applications of the Reissert-Henze and Related Reactions. Heterocycles, 22(10), 2375-2394.
- Shanghai Synches Co Ltd. (2013). Method for synthesizing 4-chloro-pyridine. CN103360306A.
- Glick, G. D., et al. (2008). Synthesis of 2-Amino-4-Fluoropyridine-C-Nucleoside Phosphoramidite for Incorporation into Oligonucleotides. Current Protocols in Nucleic Acid Chemistry, 34(1), 1.18.1-1.18.17.
- Newkome, G. R., et al. (1995). Synthesis of Cyclo-2,2':4',4'':2'',2''':4''',4'''':2'''',2''''':4''''',4-sexipyridine. The Journal of Organic Chemistry, 60(20), 6274-6282.
- Percec, V., et al. (2002). Palladium acetate catalyzed cyanation of aryl halides using Buchwald's 2-(di-t-butylphosphino)-1,1'-binaphthyl. Arkivoc, 2002(11), 23-31.
- DSM Fine Chemicals Austria Nfg GmbH & Co KG. (2002). Process for the preparation of 4-chloropyridine-n-oxides. WO2002102779A1.
- Pietruszka, J., & Widenmeyer, M. (2000). Efficient Suzuki-Type Cross-Coupling of Enantiomerically Pure Cyclopropylboronic Acids. European Journal of Organic Chemistry, 2000(20), 3465-3472.
- Jiangsu Yangnong Chemical Co Ltd. (2019). Preparation of 2-Chloro-4-cyanopyridine. ChemicalBook.
- Moreno-Fuquen, R., et al. (2012). Redetermination of 4-cyanopyridine N-oxide. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2805.
- Hangzhou Fanda Chemical Co Ltd. (2009). Novel process for synthesizing cyclopropylboronic acid. CN101440100B.
- Huo, Z., et al. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chimica Slovenica, 56(3), 659-663.
- Overberger, C. G., & Kogon, I. C. (1954). 2-Chloropyrimidine. Organic Syntheses, 34, 28.
- Alterman, M., & Hallberg, A. (2000). Arenenitrile synthesis by cyanations or substitution. The Journal of Organic Chemistry, 65(24), 7984-7989.
- Sova, M., et al. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 24(18), 3330.
- Chem-Impex International Inc. (n.d.). 2-Amino-4-chloropyridine.
- Kumar, A., & Kumar, S. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(63), 38431-38453.
- Ochiai, E. (1953). Preparation of 4-chloropyridine N-oxide. Journal of Organic Chemistry, 18(5), 534-551.
- Jiangsu Tianma Pharmaceutical Group Co Ltd. (2018). Synthesis and purification method of 2-amino-4-methylpyridine. CN107011254B.
- Ochiai, E., & Katada, M. (1943). Synthesis of 4-aminopyridine and 4-acetylaminopyridine by reduction of 4-nitropyridine-n-oxide with iron and mineral acids. Yakugaku Zasshi, 63, 186-191.
- Jiangsu Aosaikang Pharmaceutical Co Ltd. (2011). Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine. CN102304082A.
- Kim, S., & Kim, D. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. Arkivoc, 2013(1), 154-174.
- Molander, G. A., & Brown, A. R. (2006). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. The Journal of Organic Chemistry, 71(26), 9681-9686.
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Application Note: A Protocol for the Selective Catalytic Hydrogenation of 4-Cyclopropylpyridine-2-carbonitrile
Abstract: This document provides a comprehensive guide for the selective catalytic hydrogenation of 4-Cyclopropylpyridine-2-carbonitrile. The piperidine moiety is a cornerstone in medicinal chemistry, frequently found in a vast array of pharmaceutical compounds.[1][2] The synthesis of functionalized piperidines through the hydrogenation of their pyridine precursors is a fundamental and atom-economical transformation.[1][3][4] However, the presence of multiple reducible functional groups, such as the nitrile in the target substrate, introduces significant challenges in chemoselectivity.[1][5] This application note details the mechanistic considerations, key parameter optimization, and a step-by-step protocol for selectively reducing both the pyridine ring and the nitrile group to yield 4-cyclopropylpiperidine-2-methanamine. We will focus on a Palladium-on-Carbon (Pd/C) catalytic system, where selectivity can be expertly tuned through the use of acidic additives.
Mechanistic Rationale & The Challenge of Selectivity
The hydrogenation of 4-Cyclopropylpyridine-2-carbonitrile presents a classic chemoselectivity problem. The reaction can proceed through several competing pathways, and controlling the outcome is paramount for achieving a high yield of the desired product, 4-cyclopropylpiperidine-2-methanamine.
-
The Competing Moieties: The substrate contains two functionalities susceptible to hydrogenation: the aromatic pyridine ring and the carbon-nitrogen triple bond of the nitrile group.
-
The Imine Intermediate Problem: A significant side reaction in nitrile hydrogenation is the formation of secondary and tertiary amines.[6][7] This occurs when the primary amine product reacts with the partially hydrogenated imine intermediate (R-CH=NH).[8] Controlling this pathway is crucial for maximizing the yield of the desired primary amine.
-
Tuning Selectivity with Acid: A highly effective strategy for controlling the reaction pathway is the addition of an acid, such as sulfuric acid (H₂SO₄).[5] The pyridine nitrogen is basic and will be protonated by the acid. This protonation deactivates the aromatic ring, making it less susceptible to hydrogenation. This allows for preferential reduction of the nitrile group if desired. However, for the complete hydrogenation to the piperidine derivative, the acid plays a role in facilitating the reduction of both groups under appropriate conditions. The general process for preparing (aminomethyl)piperidines from pyridinecarbonitriles often involves a two-step sequence where the nitrile is reduced before the ring is saturated.[5]
Below is a diagram illustrating the potential reaction pathways.
Caption: Reaction pathways for 4-Cyclopropylpyridine-2-carbonitrile hydrogenation.
Experimental Design & Protocol
This protocol is designed as a robust starting point for researchers. Optimization of temperature, pressure, catalyst loading, and solvent may be required to achieve maximum yield and purity.
Materials & Equipment
| Category | Item | Notes |
| Reactants | 4-Cyclopropylpyridine-2-carbonitrile | >98% Purity |
| Hydrogen (H₂) Gas | High Purity (e.g., 99.999%) | |
| Catalyst | 10% Palladium on Carbon (Pd/C) | Degussa type or equivalent, 50% wet |
| Solvent | Water, Deionized | |
| Dichloromethane (DCM) | ACS Grade or higher | |
| Additive | Sulfuric Acid (H₂SO₄), Concentrated | ACS Grade |
| Equipment | High-Pressure Autoclave/Reactor | e.g., Parr Instrument or similar, equipped with gas inlet, pressure gauge, thermocouple, and mechanical stirrer |
| Magnetic Stir Plate & Stir Bar | ||
| Standard Glassware | Beakers, graduated cylinders, flasks | |
| Filtration Apparatus | Buchner funnel, filter paper (e.g., Celite® pad) | |
| Rotary Evaporator | ||
| Analytical | TLC Plates, GC-MS, LC-MS, NMR | For reaction monitoring and product characterization |
Step-by-Step Hydrogenation Protocol
Safety First: This procedure involves high-pressure hydrogen gas and flammable solvents. All operations must be conducted in a certified fume hood, and the operator must be trained in high-pressure reactor safety. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Reactor Preparation:
-
Ensure the high-pressure reactor is clean, dry, and free of any contaminants from previous reactions.
-
To a glass liner within the reactor, add 4-Cyclopropylpyridine-2-carbonitrile (e.g., 5.0 g, 31.6 mmol).
-
Add the solvent system: Deionized Water (150 mL) and Dichloromethane (50 mL). The biphasic system can aid in product isolation and selectivity.[5]
-
Add a magnetic stir bar.
-
-
Acidic Additive:
-
Carefully and slowly, add concentrated Sulfuric Acid (H₂SO₄) to achieve a 1.0 molar equivalent relative to the substrate (e.g., 3.1 g, 31.6 mmol). Caution: This addition is exothermic. Add dropwise with stirring. The use of a sulfuric acid additive is crucial for tuning the selectivity of the hydrogenation.[5]
-
-
Catalyst Loading:
-
Carefully add 10% Pd/C catalyst (50% wet). A catalyst-to-substrate ratio of 0.2 g/g is a good starting point (e.g., 1.0 g of dry-basis catalyst).[5] Handle wet Pd/C with care as it can be pyrophoric when dry.
-
-
Reactor Assembly & Purging:
-
Seal the reactor according to the manufacturer's instructions.
-
Begin stirring at a moderate rate (e.g., 500-700 RPM).
-
Purge the reactor headspace to remove air. This is a critical safety step. Pressurize with nitrogen (N₂) to ~5 bar, then vent carefully. Repeat this cycle at least 3-5 times.
-
Perform a final purge cycle with hydrogen (H₂) gas. Pressurize with H₂ to ~5 bar, then vent. Repeat 2-3 times.
-
-
Reaction Execution:
-
Pressurize the reactor with H₂ to the target pressure (e.g., 6 bar).[5]
-
Heat the reactor to the target temperature. A temperature of 30-50 °C is a suitable starting range. Note that saturating the pyridine ring may require slightly higher temperatures.[5]
-
Monitor the reaction by observing the pressure drop from the H₂ cylinder, which indicates gas uptake. The reaction is complete when H₂ uptake ceases. The reaction time can vary (e.g., 5-12 hours).[5]
-
-
Reaction Work-up & Product Isolation:
-
Once the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the excess hydrogen pressure.
-
Purge the reactor with nitrogen (N₂) 3-5 times.
-
Open the reactor and carefully remove the reaction mixture.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the catalyst pad with a small amount of water and DCM. Caution: Do not allow the filtered catalyst to dry on the filter paper, as it can ignite. Quench the catalyst pad with water immediately after filtration.
-
Transfer the filtrate to a separatory funnel. The product, as a sulfate salt, will primarily be in the aqueous layer.
-
Separate the layers. The aqueous layer can be basified (e.g., with NaOH solution) to liberate the free amine, which can then be extracted with an organic solvent like DCM or ethyl acetate.
-
Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate using a rotary evaporator to yield the crude product.
-
-
Purification and Characterization:
-
The crude product can be purified by column chromatography or vacuum distillation.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR) to confirm its structure and purity.
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the hydrogenation protocol.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficient H₂ pressure or temperature. 3. Presence of catalyst poisons (e.g., sulfur compounds). | 1. Use fresh, high-quality catalyst. 2. Increase H₂ pressure and/or temperature incrementally. 3. Ensure high purity of starting materials and solvents. |
| Stalled Reaction | 1. Catalyst deactivation. 2. Insufficient stirring. | 1. Increase catalyst loading. 2. Ensure vigorous stirring to maintain catalyst suspension. |
| Poor Selectivity (Incomplete ring reduction) | 1. Temperature too low. 2. Insufficient reaction time. | 1. Increase reaction temperature to 50-60 °C after nitrile reduction appears complete (based on H₂ uptake).[5] 2. Extend the reaction time. |
| Formation of Secondary Amines | Reaction of primary amine product with the imine intermediate. | 1. Optimize solvent system. 2. In some systems (not detailed here), adding ammonia can suppress this side reaction. |
| Formation of Amide by-product | Ritter-type reaction of the nitrile with water under acidic conditions.[9] | 1. This is less common under these specific hydrogenation conditions but is a possibility. 2. If observed, modify temperature or acid concentration. |
References
-
Lévay, K., Madarász, J., & Hegedűs, L. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Advances, 12(15), 9335-9345. [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). The hydrogenation of pyridines is a convenient method to synthesise such compounds. Organic & Biomolecular Chemistry, 12(8), 1-20. [Link]
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Takahashi, K., et al. (2023). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. [Link]
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Püntener, K., et al. (2018). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. Angewandte Chemie International Edition, 57(46), 15161-15165. [Link]
-
Adkins, H., & Coonradt, H. L. (1941). Hydrogenation in the Pyridine Series. I. Catalytic Reduction of the Isomeric Acetylpyridines. The Journal of Organic Chemistry, 6(4), 524-533. [Link]
-
Chemguide. (n.d.). Reducing Nitriles to Primary Amines. [Link]
-
Organic Chemistry Portal. (n.d.). Ritter Reaction. [Link]
- Pascual, O. (1968). US Patent 3,408,354A: Catalytic hydrogenation of 3- and 4-hydroxy pyridines.
- Bayer, A., et al. (2018). US Patent 10,093,626B2: Process for preparing piperidine-4-carbothioamide hydrochloride.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. [Link]
-
Wang, X., et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Nature Communications, 12(1), 6193. [Link]
-
Semantic Scholar. (n.d.). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase- Controlled Co Nanoparticles Prepared by Hydrosilane-Assist. [Link]
-
Červený, L., & Zámostný, P. (2001). Nitrile Hydrogenation on Solid Catalysts – New Insights into the Reaction Mechanism. Chemical Engineering & Technology, 24(10), 1037-1042. [Link]
-
Jagadeesh, R. V., & Beller, M. (2015). Catalytic Reduction of Nitriles. In Topics in Organometallic Chemistry (pp. 1-29). Springer. [Link]
-
Dong, Y. (2023). Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. ResearchGate. [Link]
-
Sanagawa, A., & Nagashima, H. (2019). Hydrosilane Reduction of Nitriles to Primary Amines by Cobalt–Isocyanide Catalysts. Organic Letters, 21(1), 287-291. [Link]
-
Wang, H., et al. (2018). Boron–pyridine nitrogen cooperative catalytic conversion of carbon dioxide and epoxides to cyclic carbonates. Catalysis Science & Technology, 8(1), 124-130. [Link]
-
Muto, K., et al. (2017). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. Chemistry – An Asian Journal, 12(4), 449-453. [Link]
-
Hegedűs, L., & Lévay, K. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(3), 324-338. [Link]
-
Tan, Q., et al. (2024). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Journal of the American Chemical Society, 146(1), 649-659. [Link]
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derivatization of the nitrile group in 4-Cyclopropylpyridine-2-carbonitrile
An Application Guide for the Synthetic Derivatization of the Nitrile Group in 4-Cyclopropylpyridine-2-carbonitrile
Introduction
4-Cyclopropylpyridine-2-carbonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. Its unique structural combination—a pyridine core for hydrogen bonding and metallo-coordination, a cyclopropyl group to modulate lipophilicity and metabolic stability, and a strategically placed nitrile group—makes it a valuable starting material for creating diverse molecular libraries. The nitrile (-C≡N) group, in particular, is a linchpin for synthetic transformations. It is a robust, electron-withdrawing moiety that can be readily converted into a variety of other functional groups, each imparting distinct chemical and pharmacological properties to the parent scaffold.[1]
This technical guide provides an in-depth exploration of key derivatization strategies for the nitrile group in 4-Cyclopropylpyridine-2-carbonitrile. Moving beyond simple procedural lists, this document elucidates the causality behind experimental choices, offering field-proven insights into reaction mechanisms, reagent selection, and process optimization. The protocols described herein are designed to be self-validating, with clear guidance on reaction monitoring, purification, and analytical confirmation.
The primary transformations covered in this note are:
-
Hydrolysis: Conversion to the carboxylic acid, a key functional group for amide couplings and salt formation.
-
Reduction: Transformation into the primary amine, a fundamental building block for a vast array of subsequent reactions.
-
[3+2] Cycloaddition: Synthesis of the tetrazole ring, a well-established bioisostere for the carboxylic acid group.
-
Addition/Rearrangement: Formation of the amidine moiety, a potent pharmacophore in its own right.
By mastering these transformations, researchers can effectively leverage 4-Cyclopropylpyridine-2-carbonitrile to accelerate the discovery and development of novel chemical entities.
Chapter 1: Hydrolysis to 4-Cyclopropyl-2-pyridinecarboxylic Acid
The hydrolysis of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis.[2] This process involves the sequential addition of water across the carbon-nitrogen triple bond, first forming an intermediate amide which is then further hydrolyzed to the carboxylic acid and ammonia.[3] This conversion can be effectively catalyzed by either acid or base, with the choice of conditions often dictated by the stability of other functional groups within the molecule.
Scientific Rationale:
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by a weak nucleophile like water.[4][5] For a pyridine-containing substrate, the pyridine nitrogen will also be protonated, forming a pyridinium salt. While this can protect the pyridine ring from certain side reactions, it may also require stronger conditions to drive the reaction to completion.
-
Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic nitrile carbon. The reaction proceeds through a salt of the carboxylic acid (a carboxylate), which must be neutralized in a final acidic workup step to yield the free carboxylic acid.[3] This method is often preferred for substrates sensitive to strong acids.
Workflow for Nitrile Hydrolysis
Caption: General workflows for acid and base-catalyzed hydrolysis.
Protocol 1: Acid-Catalyzed Hydrolysis
This protocol is robust and generally provides a clean conversion to the carboxylic acid.
Materials:
-
4-Cyclopropylpyridine-2-carbonitrile
-
6 M Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Cyclopropylpyridine-2-carbonitrile (1.0 eq).
-
Add 6 M HCl (approx. 10-15 mL per gram of nitrile).
-
Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-24 hours). The reaction can be monitored by observing the dissolution of the starting material and the subsequent formation of a clear solution.
-
Cool the reaction mixture to room temperature, then further cool in an ice bath.
-
Carefully adjust the pH of the solution to ~4-5 using a saturated solution of NaHCO₃. The carboxylic acid will precipitate out of the solution. Be cautious as CO₂ evolution will cause frothing.
-
Extract the aqueous layer with a suitable organic solvent like DCM or EtOAc (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford 4-Cyclopropyl-2-pyridinecarboxylic Acid as a solid.
Self-Validation & Characterization:
-
TLC/LC-MS: Confirm the disappearance of the starting material and the appearance of a new, more polar spot/peak corresponding to the carboxylic acid.
-
¹H NMR: Expect the disappearance of the characteristic nitrile proton signals and the appearance of a broad singlet for the carboxylic acid proton (-COOH) typically >10 ppm.
-
IR Spectroscopy: Confirm the disappearance of the strong, sharp nitrile stretch (~2230 cm⁻¹) and the appearance of a very broad O-H stretch (~2500-3300 cm⁻¹) and a strong carbonyl C=O stretch (~1700 cm⁻¹).
Chapter 2: Reduction to (4-Cyclopropylpyridin-2-yl)methanamine
The reduction of nitriles to primary amines is a powerful tool for introducing a basic, nucleophilic center into a molecule.[6] This transformation adds a methylene (-CH₂-) bridge between the pyridine ring and the nitrogen, providing conformational flexibility.
Scientific Rationale:
-
Hydride Reductants (e.g., LiAlH₄): Lithium aluminum hydride (LiAlH₄) is a potent, non-selective reducing agent that efficiently converts nitriles to primary amines.[7][8] The mechanism involves two successive nucleophilic additions of a hydride ion (H⁻) to the electrophilic nitrile carbon.[4] The reaction must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with water.
-
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst, such as Raney Nickel (Ra-Ni) or Palladium on Carbon (Pd/C).[9][10] A key challenge with catalytic hydrogenation of nitriles is the potential formation of secondary and tertiary amine byproducts. This can be suppressed by conducting the reaction in the presence of ammonia, which helps to minimize the reaction of the intermediate imine with the product amine.[9] Care must be taken to avoid reduction of the pyridine ring, which can occur under harsh conditions (high pressure/temperature).
Workflow for Nitrile Reduction
Caption: Key methods for the reduction of nitriles to primary amines.
Protocol 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)
This protocol is highly effective but requires stringent handling of pyrophoric and water-reactive reagents.
Materials:
-
4-Cyclopropylpyridine-2-carbonitrile
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Inert atmosphere setup (Nitrogen or Argon), three-neck flask, dropping funnel, ice bath.
Procedure:
-
Set up a dry three-neck flask under an inert atmosphere. To the flask, add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve 4-Cyclopropylpyridine-2-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, or until TLC/LC-MS analysis confirms the complete consumption of the starting material.
-
Caution: Quenching is highly exothermic. Cool the reaction mixture back to 0 °C. Slowly and carefully add water (X mL, where X is the mass of LiAlH₄ in grams used), followed by 15% aqueous NaOH (X mL), and then water again (3X mL).
-
Stir the resulting granular precipitate vigorously for 1 hour, then filter it off through a pad of Celite, washing the filter cake thoroughly with THF or EtOAc.
-
Combine the filtrate and washes, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amine.
-
Purify by silica gel column chromatography (e.g., using a gradient of DCM/Methanol with 1% NH₄OH) to afford (4-Cyclopropylpyridin-2-yl)methanamine.
Self-Validation & Characterization:
-
TLC/LC-MS: The product amine is significantly more polar than the starting nitrile.
-
¹H NMR: Look for the appearance of a new singlet or AB quartet around 3.8-4.2 ppm for the -CH₂-NH₂ protons and a broad singlet for the -NH₂ protons (which can exchange with D₂O).
-
IR Spectroscopy: Confirm the disappearance of the nitrile stretch (~2230 cm⁻¹) and the appearance of N-H stretching bands (~3300-3400 cm⁻¹).
Chapter 3: [3+2] Cycloaddition to 5-(4-Cyclopropylpyridin-2-yl)-1H-tetrazole
The conversion of a nitrile to a 5-substituted-1H-tetrazole is a critical transformation in medicinal chemistry, as the tetrazole ring is widely recognized as a non-classical bioisostere of the carboxylic acid group.[11] This reaction is a [3+2] cycloaddition between the nitrile and an azide source.[12]
Scientific Rationale: The reaction typically involves heating the nitrile with an azide source, often sodium azide (NaN₃). The reaction can be slow, but is often accelerated by the addition of a Lewis acid (e.g., ZnBr₂, AlCl₃) or an ammonium salt (e.g., NH₄Cl).[12] The Lewis acid coordinates to the nitrile nitrogen, activating it for cycloaddition.[13] Ammonium chloride reacts with sodium azide to generate hydrazoic acid (HN₃) in situ, which then participates in the cycloaddition. Given the potential hazards of azides and hydrazoic acid, these reactions must be performed with appropriate safety precautions in a well-ventilated fume hood.
Workflow for Tetrazole Synthesis
Caption: A typical workflow for the synthesis of a tetrazole from a nitrile.
Protocol 3: Synthesis via [3+2] Cycloaddition
This protocol provides a reliable route to the tetrazole derivative.
Materials:
-
4-Cyclopropylpyridine-2-carbonitrile
-
Sodium Azide (NaN₃) (Caution: Highly toxic and potentially explosive)
-
Ammonium Chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric Acid (HCl), 2 M
-
Sodium Nitrite (NaNO₂) (for quenching residual azide)
-
Round-bottom flask, heating mantle, magnetic stirrer.
Procedure:
-
In a round-bottom flask, combine 4-Cyclopropylpyridine-2-carbonitrile (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq) in DMF (5-10 mL per gram of nitrile).
-
Heat the mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS. The disappearance of the nitrile IR stretch can also be used to monitor progress.
-
Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of ice water.
-
Quenching: While stirring, slowly acidify the aqueous mixture with 2 M HCl to pH ~2-3. Then, add a solution of sodium nitrite (NaNO₂) to destroy any residual azide (test with starch-iodide paper).
-
The product will typically precipitate upon acidification. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
If the product does not precipitate, extract the aqueous layer with ethyl acetate. Dry the organic layer, concentrate, and purify the residue by recrystallization or column chromatography.
Self-Validation & Characterization:
-
LC-MS: Confirm the formation of the product with the correct mass (M+H)⁺.
-
¹H NMR: A very broad singlet corresponding to the tetrazole N-H proton will be observed far downfield (>14 ppm), which disappears upon D₂O exchange.
-
IR Spectroscopy: The key diagnostic is the complete disappearance of the sharp nitrile peak at ~2230 cm⁻¹.
-
¹³C NMR: The carbon of the newly formed tetrazole ring will appear around 150-160 ppm.
Chapter 4: Conversion to 4-Cyclopropylpyridine-2-carboximidamide (Amidine)
Amidines are highly basic functional groups that are often protonated at physiological pH, making them valuable for forming strong ionic interactions with biological targets like serine proteases.[14] The Pinner reaction is a classic and reliable method for synthesizing amidines from nitriles.[15]
Scientific Rationale: The Pinner reaction is a two-step process. First, the nitrile reacts with an anhydrous alcohol in the presence of dry hydrogen chloride (HCl) gas. This forms an imidate hydrochloride salt, commonly known as a Pinner salt. In the second step, this isolated and stable intermediate is treated with ammonia (or an amine) in a process called aminolysis, where the alkoxy group of the imidate is displaced by the amino group to form the final amidine hydrochloride salt.[15] Strict anhydrous conditions are critical in the first step to prevent hydrolysis of the nitrile or the Pinner salt back to the carboxylic acid or amide.
Workflow for Amidine Synthesis (Pinner Reaction)
Caption: The two-step sequence of the Pinner reaction.
Protocol 4: Synthesis via the Pinner Reaction
This protocol details the formation of the amidine hydrochloride salt.
Materials:
-
4-Cyclopropylpyridine-2-carbonitrile
-
Anhydrous Ethanol (EtOH)
-
Hydrogen Chloride (gas or a solution in dioxane)
-
Ammonia (7 N solution in Methanol or saturated solution in Ethanol)
-
Anhydrous Diethyl Ether
-
Inert atmosphere setup, gas dispersion tube, ice bath.
Procedure: Step A: Formation of the Pinner Salt
-
Dissolve 4-Cyclopropylpyridine-2-carbonitrile (1.0 eq) in anhydrous ethanol (5 mL per gram) in a dry flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Bubble dry HCl gas through the solution for 15-30 minutes, or add a stoichiometric amount of a saturated solution of HCl in an anhydrous solvent like dioxane. Ensure the solution remains saturated with HCl.
-
Seal the flask and allow it to stand at room temperature for 24-48 hours. The Pinner salt will often precipitate as a white solid.
-
Collect the solid by filtration, wash with anhydrous diethyl ether to remove any unreacted starting material, and dry under vacuum. The intermediate is typically used directly in the next step without further purification.
Step B: Aminolysis to the Amidine Hydrochloride
-
Suspend the crude Pinner salt (1.0 eq) in anhydrous ethanol or methanol at 0 °C.
-
Add a solution of ammonia in alcohol (e.g., 7 N NH₃ in MeOH, 3-5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by LC-MS for the disappearance of the imidate intermediate.
-
Remove the solvent under reduced pressure. The resulting solid is the crude amidine hydrochloride.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield pure 4-Cyclopropylpyridine-2-carboximidamide hydrochloride.
Self-Validation & Characterization:
-
LC-MS: Confirm the formation of the product with the correct mass (M+H)⁺ for the free base.
-
¹H NMR: Expect broad signals for the -NH₂ protons of the amidinium ion.
-
IR Spectroscopy: The C=N stretch of the amidinium salt appears around 1650-1680 cm⁻¹.
Summary of Derivatizations
| Transformation | Resulting Functional Group | Key Reagents | Typical Conditions | Causality/Key Insight |
| Hydrolysis | Carboxylic Acid | 6 M HCl or 6 M NaOH | Reflux (100-110 °C) | Acid protonates the nitrile for attack by H₂O; Base (OH⁻) is a strong nucleophile. |
| Reduction | Primary Amine | LiAlH₄ or H₂/Ra-Ni | Anhydrous THF, 0°C to RT | LiAlH₄ is a powerful hydride donor; Catalytic methods require NH₃ to prevent side products. |
| Cycloaddition | 1H-Tetrazole | NaN₃, NH₄Cl | DMF, 100-120 °C | In-situ generation of HN₃ for a [3+2] cycloaddition; reaction is a key bioisosteric replacement. |
| Pinner Reaction | Amidine (as HCl salt) | 1. Anhydrous EtOH, HCl(g) 2. NH₃ | Anhydrous, 0°C to RT | Two-step process via a stable imidate (Pinner salt) intermediate; requires strict exclusion of water. |
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-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Retrieved from [Link]
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-
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Organic Chemistry Portal. (n.d.). Synthesis of amidines. Retrieved from [Link]
-
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-
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-
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-
Molecules. (2024). Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. Retrieved from [Link]
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-
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-
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-
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-
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-
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-
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-
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-
Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]
-
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-
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-
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-
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Application Notes and Protocols for the Photophysical Characterization of 4-Cyclopropylpyridine-2-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Promise of Substituted Pyridine-Carbonitriles in Modern Research
The pyridine-carbonitrile scaffold is a privileged structural motif in medicinal chemistry and materials science.[1][2] These compounds are integral to the development of novel therapeutics, functional dyes, and emissive materials for optoelectronic applications. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of their electronic and, consequently, their photophysical properties. The introduction of a cyclopropyl group at the 4-position is of particular interest. The strained three-membered ring of the cyclopropyl group can engage in electronic conjugation with the pyridine ring, a phenomenon known as "cyclopropyl conjugation." This interaction can significantly influence the energy levels of the molecule's frontier orbitals (HOMO and LUMO), thereby altering its absorption and emission characteristics. The electron-withdrawing nature of the carbonitrile group at the 2-position further modulates these properties, often leading to interesting charge-transfer characteristics.
This application note provides a comprehensive guide to understanding and characterizing the photophysical properties of 4-cyclopropylpyridine-2-carbonitrile and its derivatives. While specific experimental data for this exact molecule is not extensively available in the public domain, this guide synthesizes information from closely related pyridine-carbonitrile systems to provide a robust framework for investigation.[1][3] The protocols detailed herein are designed to be self-validating and are grounded in established methodologies for the study of fluorescent molecules.
Anticipated Photophysical Properties of 4-Cyclopropylpyridine-2-carbonitrile Derivatives
Based on the analysis of structurally similar compounds, we can anticipate the following photophysical characteristics for 4-cyclopropylpyridine-2-carbonitrile derivatives. These values should be considered as guiding estimates, with the actual experimental data being dependent on the specific substitution pattern and the solvent environment.
Table 1: Anticipated Photophysical Data for 4-Cyclopropylpyridine-2-carbonitrile Derivatives in a Non-polar Solvent (e.g., Dichloromethane)
| Parameter | Symbol | Anticipated Range | Rationale and Influencing Factors |
| Absorption Maximum | λabs | 280 - 350 nm | Governed by π-π* and n-π* transitions of the substituted pyridine ring. The exact position will be sensitive to additional substituents. |
| Molar Absorptivity | ε | 10,000 - 30,000 M-1cm-1 | High values are expected due to the aromatic nature of the core structure. |
| Emission Maximum | λem | 380 - 500 nm | A significant Stokes shift is anticipated due to potential intramolecular charge transfer (ICT) from the cyclopropyl-substituted pyridine to the carbonitrile group upon excitation. The emission is likely to be in the blue region of the spectrum.[4] |
| Fluorescence Quantum Yield | Φf | 0.1 - 0.6 | This can vary significantly. The rigidity of the cyclopropyl group may limit non-radiative decay pathways, leading to moderate to good quantum yields. However, solvent effects can cause significant quenching. |
| Fluorescence Lifetime | τf | 1 - 5 ns | Typical for small organic fluorophores with allowed singlet transitions. |
Core Scientific Principles: Understanding the Photophysics
The photophysical behavior of 4-cyclopropylpyridine-2-carbonitrile derivatives is governed by the interplay of the pyridine core, the cyclopropyl substituent, and the carbonitrile group. The cyclopropyl group can act as a weak electron donor, while the carbonitrile is a strong electron acceptor. This donor-acceptor character can lead to the formation of an intramolecular charge transfer (ICT) state upon photoexcitation.
The polarity of the solvent is expected to have a significant impact on the emission properties. In polar solvents, the ICT state is stabilized, which typically leads to a red-shift (bathochromic shift) in the emission spectrum and often a decrease in the fluorescence quantum yield.[3] This phenomenon, known as solvatochromism, is a key indicator of the charge-transfer nature of the excited state.
Experimental Protocols
The following protocols provide a step-by-step guide for the comprehensive photophysical characterization of 4-cyclopropylpyridine-2-carbonitrile derivatives.
Sample Preparation
Causality: Accurate and reproducible measurements depend critically on the purity of the sample and the solvent. Trace impurities can have their own fluorescent signatures, and solvent contaminants can act as quenchers.
Protocol:
-
Ensure the 4-cyclopropylpyridine-2-carbonitrile derivative is of high purity (>98%).
-
Use spectroscopic grade solvents.
-
Prepare a stock solution of the compound in the chosen solvent at a concentration of approximately 1 mM.
-
From the stock solution, prepare a series of dilutions for absorption and fluorescence measurements. For fluorescence quantum yield measurements, prepare solutions with absorbances in the range of 0.01 to 0.1 at the excitation wavelength to avoid inner-filter effects.
UV-Visible Absorption Spectroscopy
Causality: This measurement determines the wavelengths of light the molecule absorbs and is essential for identifying the optimal excitation wavelength for fluorescence measurements.
Protocol:
-
Turn on the UV-Vis spectrophotometer and allow the lamp to stabilize.
-
Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Record the absorption spectrum of a dilute solution of the compound (absorbance maximum < 1.0).
-
Identify the wavelength of maximum absorbance (λabs).
Steady-State Fluorescence Spectroscopy
Causality: This technique measures the emission spectrum of the compound and provides information about the energy of the emitted photons.
Protocol:
-
Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Set the excitation wavelength to the λabs determined from the absorption spectrum.
-
Set the excitation and emission slit widths (e.g., 5 nm).
-
Record the emission spectrum, scanning from a wavelength slightly longer than the excitation wavelength to the near-infrared region.
-
Identify the wavelength of maximum emission (λem).
Determination of Fluorescence Quantum Yield (Φf) - Relative Method
Causality: The quantum yield is a critical measure of a fluorophore's efficiency. The relative method compares the fluorescence of the sample to a well-characterized standard.
Protocol:
-
Select a suitable fluorescence standard: The standard should have a known quantum yield and absorb and emit in a similar spectral region to the sample. For blue-emitting compounds, quinine sulfate in 0.1 M H2SO4 (Φf = 0.54) is a common choice.
-
Prepare a series of dilutions: Prepare at least five concentrations of both the sample and the standard with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength.
-
Measure absorbance: Record the absorbance of each solution at the excitation wavelength.
-
Measure fluorescence: Record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings are identical for the sample and the standard.
-
Integrate the emission spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot the data: Create a plot of integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Calculate the quantum yield: The quantum yield of the sample (Φf,sample) is calculated using the following equation:
Φf,sample = Φf,std × (msample / mstd) × (ηsample2 / ηstd2)
where:
-
Φf,std is the quantum yield of the standard.
-
msample and mstd are the gradients of the plots for the sample and standard, respectively.
-
ηsample and ηstd are the refractive indices of the solvents used for the sample and standard, respectively.
-
Measurement of Fluorescence Lifetime (τf)
Causality: The fluorescence lifetime provides information about the kinetics of the excited state decay and can be sensitive to the local environment of the fluorophore.
Protocol: This measurement is typically performed using Time-Correlated Single Photon Counting (TCSPC).
-
Prepare a dilute solution of the sample (absorbance ~0.1 at the excitation wavelength).
-
Excite the sample with a pulsed light source (e.g., a laser diode or LED) at a wavelength close to the λabs.
-
Collect the fluorescence emission at the λem using a fast photodetector.
-
The TCSPC electronics measure the time delay between the excitation pulse and the arrival of the first emitted photon.
-
A histogram of these delay times is constructed, which represents the fluorescence decay profile.
-
The decay curve is then fitted to an exponential function to determine the fluorescence lifetime (τf).
Visualizing the Workflow and Concepts
Experimental Workflow for Photophysical Characterization
Caption: Workflow for the photophysical characterization of fluorescent compounds.
Structure-Property Relationship in 4-Cyclopropylpyridine-2-carbonitrile
Caption: Key structural features influencing photophysical properties.
Conclusion and Future Directions
The protocols and conceptual framework provided in this application note serve as a robust starting point for the detailed investigation of the photophysical properties of 4-cyclopropylpyridine-2-carbonitrile derivatives. By systematically applying these methodologies, researchers can elucidate the structure-property relationships that govern the fluorescence of this promising class of compounds. This understanding is paramount for their rational design and optimization in applications ranging from biological imaging to the development of advanced materials. Further studies could explore the effects of systematic variations in substitution on the pyridine ring and the cyclopropyl group to build a comprehensive library of these fluorophores with tailored photophysical properties.
References
-
Castro-Agudelo, N. A., et al. (n.d.). Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives. ResearchGate. Retrieved from [Link]
-
(2025). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. Retrieved from [Link]
-
(n.d.). Synthesis and Crystal Structure of Highly Strained[5]Cyclofluorene: Green-Emitting Fluorophore. PubMed. Retrieved from [Link]
-
(n.d.). Synthesis, DFT, and photophysical studies of substituted pyridine carbonitrile derivatives. ResearchGate. Retrieved from [Link]
-
(n.d.). Photophysics of a Nucleoside Analogue: 4-Cyanoindole-2′-deoxyribonucleoside. ResearchGate. Retrieved from [Link]
-
Humbert-Droz, M., et al. (2016). Fluorescence quantum yield rationalized by the magnitude of the charge transfer in π-conjugated terpyridine derivatives. RSC Publishing. Retrieved from [Link]
-
Humbert-Droz, M., et al. (2016). Fluorescence quantum yield rationalized by the magnitude of the charge transfer in π-conjugated terpyridine derivatives. PubMed. Retrieved from [Link]
-
Castro-Agudelo, N. A., et al. (2019). Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives. MDPI. Retrieved from [Link]
-
(n.d.). Quantum-Chemistry Study of the Photophysical Properties of 4-Thiouracil and Comparisons with 2-Thiouracil. PMC. Retrieved from [Link]
-
Shinde, S. S., & Jachak, M. N. (2012). Synthesis and fluorescent behavior of Pyran and Pyridine-3, 5-dicarbonitrile derivatives. Research Journal of Recent Sciences, 1(ISC-2011), 67-72. Retrieved from [Link]
-
(n.d.). Pyridine Derivatives as Fluorescent Sensors for Cations. MDPI. Retrieved from [Link]
-
Sakhapov, D., et al. (2022). Measuring photophysical transition rates with fluorescence correlation spectroscopy and antibunching. MBExC. Retrieved from [Link]
-
(n.d.). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. MDPI. Retrieved from [Link]
-
(n.d.). Fluorescence Properties of Pyridine and Pyridine-Carbonitrile Derivatives: Photophysical and Structural Analysis. ResearchGate. Retrieved from [Link]
-
(n.d.). Synthesis, characterization, photophysical, and photochemical studies of BODIPY derivatives. New Journal of Chemistry (RSC Publishing). Retrieved from [Link]
-
(n.d.). Synthesis and properties of fluorescent 4'-azulenyl-functionalized 2,2':6',2″-terpyridines. Retrieved from [Link]
-
(n.d.). Luminescent alkynylplatinum(II) terpyridine-containing conjugated polymers: synthesis, characterization and photophysical studies. OAE Publishing Inc. Retrieved from [Link]
-
(n.d.). 4-Cyanopyridine. PubChem. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-Cyclopropylpyridine-2-carbonitrile
Welcome to the technical support center for the purification of 4-Cyclopropylpyridine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting advice for common challenges encountered during the purification of this valuable synthetic intermediate. Our goal is to equip you with the knowledge to efficiently obtain high-purity 4-Cyclopropylpyridine-2-carbonitrile for your research and development needs.
Introduction to Purification Challenges
4-Cyclopropylpyridine-2-carbonitrile, a key building block in medicinal chemistry, often requires rigorous purification to remove starting materials, byproducts, and residual catalysts from its synthesis. The presence of a basic pyridine ring and a reactive nitrile group, coupled with a strained cyclopropyl moiety, can present unique challenges. Common synthetic routes, such as transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Negishi coupling), frequently introduce impurities that can be difficult to separate. This guide provides a systematic approach to tackling these purification hurdles.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of crude 4-Cyclopropylpyridine-2-carbonitrile in a question-and-answer format.
Question 1: My crude product is a dark, oily residue. How should I approach the initial purification?
Answer: A dark, oily crude product often indicates the presence of residual palladium catalyst, polymeric materials, or high-boiling point impurities.
-
Initial Work-up: Before attempting more sophisticated purification, perform an aqueous work-up. Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer sequentially with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities, followed by brine. This can help remove some colored impurities and inorganic salts.
-
Charcoal Treatment: If the color persists, you can try treating the organic solution with activated charcoal. Add a small amount of charcoal to the solution, stir for 15-30 minutes, and then filter through a pad of celite. Be aware that charcoal can sometimes adsorb the product, so use it judiciously and monitor for product loss by thin-layer chromatography (TLC).
-
Solvent Trituration: If the product is expected to be a solid, you can attempt to induce crystallization by trituration. Add a non-polar solvent in which the product is poorly soluble (e.g., hexanes or diethyl ether) to the crude oil and stir vigorously. This can sometimes cause the product to precipitate as a solid, leaving many impurities dissolved in the solvent.
Question 2: I'm seeing significant peak tailing during column chromatography of my compound. What's causing this and how can I fix it?
Answer: Peak tailing for pyridine-containing compounds on silica gel is a common issue. The basic nitrogen atom of the pyridine ring can interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and inefficient separation.[1]
Here's a systematic approach to address this:
-
Mobile Phase Modification: The most effective solution is to add a small amount of a competing base to your eluent. Triethylamine (TEA) is a common choice. Start by adding 0.1-1% (v/v) of TEA to your solvent system (e.g., hexanes/ethyl acetate). The TEA will preferentially bind to the acidic sites on the silica, allowing your product to elute with a much-improved peak shape.
-
Use of Deactivated Silica: If peak tailing persists, consider using a deactivated silica gel. You can either purchase commercially available deactivated silica or prepare it by treating standard silica gel with a silylating agent.
-
Alternative Stationary Phases: For very basic compounds, switching to a different stationary phase like alumina (basic or neutral) can be beneficial.
Frequently Asked Questions (FAQs)
FAQ 1: What is the best method for purifying 4-Cyclopropylpyridine-2-carbonitrile on a multi-gram scale?
For multi-gram scale purification, recrystallization is often the most efficient and cost-effective method, provided a suitable solvent system can be identified.
-
Solvent Screening: To find an appropriate solvent, take a small amount of your crude material and test its solubility in various solvents at room temperature and upon heating. An ideal recrystallization solvent will dissolve the compound when hot but have low solubility when cold.[2]
-
Common Solvents for Aromatic Nitriles: Based on related structures, consider solvents such as ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexanes or DCM/hexanes.
-
Procedure:
-
Dissolve the crude material in the minimum amount of the chosen hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to form well-defined crystals.
-
Further cool the flask in an ice bath to maximize crystal yield.
-
Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.
-
If recrystallization fails to provide the desired purity, flash column chromatography would be the next logical step.
FAQ 2: How can I assess the purity of my final product?
A combination of analytical techniques is recommended to confirm the purity of your 4-Cyclopropylpyridine-2-carbonitrile.
| Technique | Information Provided |
| ¹H NMR | Provides structural confirmation and can reveal the presence of proton-containing impurities. |
| ¹³C NMR | Confirms the carbon skeleton of the molecule. |
| LC-MS | Determines the molecular weight and can detect impurities with different masses. |
| HPLC | A powerful technique to quantify purity and separate closely related impurities. |
| Melting Point | A sharp melting point range is indicative of high purity for a crystalline solid. |
For routine purity checks, HPLC is a highly reliable method. A typical starting point for method development would be a C18 reverse-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[3][4]
FAQ 3: What are the likely impurities in my crude 4-Cyclopropylpyridine-2-carbonitrile?
The impurities will largely depend on the synthetic route used. Assuming a common route like a Suzuki coupling between a 4-halopyridine-2-carbonitrile and cyclopropylboronic acid, you might encounter:
-
Unreacted Starting Materials: 4-halopyridine-2-carbonitrile and cyclopropylboronic acid (or its derivatives).
-
Homo-coupled Byproducts: Bipyridines (from the coupling of two molecules of the halopyridine) and dicyclopropyls.
-
Protodeboronation Product: 4-H-pyridine-2-carbonitrile (where the boronic acid is replaced by a hydrogen atom).
-
Residual Catalyst: Palladium and ligand residues. Phenylated impurities can arise from the degradation of phosphine ligands.[5][6]
Experimental Protocols
Protocol 1: Flash Column Chromatography for Purification of 4-Cyclopropylpyridine-2-carbonitrile
This protocol assumes a crude product that is not amenable to recrystallization.
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate or acetone). A good starting ratio is 4:1 hexanes:ethyl acetate.
-
Visualize the spots under UV light. The ideal solvent system should give your product an Rf value of approximately 0.2-0.3.
-
If peak streaking is observed, add 0.5% triethylamine to the eluent.
-
-
Column Preparation:
-
Select an appropriate size flash chromatography column based on the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Pack the column with silica gel using the chosen eluent (including TEA if necessary). This can be done as a slurry (wet packing) or by carefully adding dry silica gel followed by the eluent (dry packing).
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM.
-
Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then removing the solvent under reduced pressure.
-
Carefully load the sample onto the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system, applying positive pressure.
-
Collect fractions and monitor the elution of the product by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 4-Cyclopropylpyridine-2-carbonitrile.
-
Diagrams
Purification Strategy Decision Tree
Caption: A decision tree for selecting an initial purification strategy.
References
-
PubChem. Pyridine-2-carbonitrile. National Center for Biotechnology Information. [Link][7]
-
PubChem. 4-Cyanopyridine. National Center for Biotechnology Information. [Link][8]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link][3]
-
PubMed. Co-crystallization of pyridine-2-carboxamide with a series of alkyl dicarboxylic acids with different carbon chain: crystal structure, spectroscopy and Hirshfeld analysis. [Link][9]
-
J-Stage. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link][5]
-
PubChemLite. 4-cyclopropylpyridine-2-carbonitrile. [Link][10]
-
PubMed. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link][6]
-
Google Patents. Preparation of 2-cyanopyridines. [11]
-
PubMed Central. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. [Link][12]
-
ResearchGate. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. [Link][13]
-
ResearchGate. ChemInform Abstract: A Simple Procedure for the Preparation of 2-Cyano-4-chloropyridines. [Link][14]
-
ResearchGate. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link][15]
-
Google Patents. Synthesis method of 4-cyanopyridine. [16]
-
Arkivoc. Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. [Link]
-
PubMed. Selective and multiple functionalization of pyridines and alkaloids via Mg- and Zn-organometallic intermediates. [Link][17]
-
PubMed Central. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. [Link][18]
-
ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link][19]
-
CrystEngComm. Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated pKa's predict proton transfer? A case study of nine complexes. [Link][20]
-
PubMed Central. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. [Link][21]
-
Reddit. Help needed with unreproducible Suzuki coupling. [Link][22]
-
PubMed. Functionalized pyridine in pyclen-based iron(iii) complexes: evaluation of fundamental properties. [Link][23]
-
HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link][4]
-
Organic Syntheses. Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. [Link][24]
-
Pipzine Chemicals. 2-Methoxy-4-methylpyridine-3-carbonitrile. [Link][25]
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- 8. 4-Cyanopyridine | C6H4N2 | CID 7506 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Technical Support Center: A Guide to Improving Regioselectivity in 4-Cyclopropylpyridine-2-carbonitrile Functionalization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the regioselective functionalization of 4-Cyclopropylpyridine-2-carbonitrile. This molecule is a valuable building block in medicinal chemistry and materials science, but its reactivity profile presents a common challenge: controlling where a new functional group is introduced. The pyridine ring possesses three distinct C-H bonds available for reaction—at the C3, C5, and C6 positions—and achieving selectivity is paramount for synthetic success.
This guide is designed for researchers and drug development professionals. It moves beyond simple protocols to explain the underlying principles governing regioselectivity, offering detailed troubleshooting guides and validated experimental procedures to help you achieve your desired isomeric product with high fidelity.
Section 1: Core Principles of Regioselectivity
Understanding the inherent electronic and steric properties of 4-Cyclopropylpyridine-2-carbonitrile is the first step toward controlling its functionalization. The outcome of a reaction is a direct result of the interplay between these factors and your chosen reaction conditions.
The Electronic & Steric Landscape
The pyridine ring is intrinsically electron-deficient due to the electronegative nitrogen atom. This effect is significantly amplified by the potent electron-withdrawing nature of the C2-carbonitrile group. Conversely, the C4-cyclopropyl group is generally considered a weak electron-donating group. This creates a complex electronic environment:
-
C6-Position: This position is alpha to the ring nitrogen, making its proton the most acidic and the site most susceptible to nucleophilic attack or radical functionalization.
-
C3-Position: Located ortho to the powerful C2-nitrile directing group, this position is ideal for Directed ortho Metalation (DoM), a kinetically controlled process.[1][2]
-
C5-Position: This position is flanked by the C4-cyclopropyl group and the C6-H. It is the most sterically accessible but often the least electronically reactive site, making its selective functionalization a significant challenge that typically requires advanced catalytic methods.[3][4]
Steric hindrance is also a critical factor. The C4-cyclopropyl group and the C2-nitrile create a crowded environment around the C3 and C5 positions, which can be exploited by using bulky reagents to favor reactions at less hindered sites.[5][6]
Caption: Key electronic and steric factors at each reactive position.
Section 2: Troubleshooting Guides and FAQs
This section addresses common issues encountered during functionalization experiments in a practical question-and-answer format.
Q1: My reaction yields a mixture of C3, C5, and C6 isomers. How can I selectively target just one position?
This is the most common challenge. Achieving high regioselectivity requires tailoring your reaction mechanism to the unique properties of the desired position.
Strategy 1: Targeting the C3 Position via Directed ortho Metalation (DoM)
The C2-nitrile is an effective directing metalation group (DMG) that can guide a strong, non-nucleophilic base to deprotonate the C3 position under kinetic control.[2][7]
-
Underlying Cause of Poor Selectivity: Using a base that is too nucleophilic (like n-butyllithium) can lead to competitive addition at the C6 position.[8] Temperatures that are too high can allow the initially formed C3-anion to equilibrate to the more thermodynamically stable C6-anion.
-
Troubleshooting & Optimization:
-
Base Selection is Critical: Switch from alkyllithiums (n-BuLi, s-BuLi) to a sterically hindered lithium amide base. Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are excellent choices as they are strong bases but poor nucleophiles.[1]
-
Maintain Strict Temperature Control: Perform the deprotonation at -78 °C in an anhydrous ether solvent like THF. This ensures the reaction remains under kinetic control, favoring the formation of the C3-lithiated species closest to the directing group.
-
Check Reagent Quality: Ensure your solvent is rigorously anhydrous and the base has been recently titrated to confirm its molarity.
-
Electrophile Quench: Add the electrophile slowly at -78 °C to trap the C3-anion in situ before any potential rearrangement can occur.
-
Strategy 2: Targeting the C6 Position (Radical or Thermodynamic Control)
The C6 position is the most electronically favorable site for both radical attack and thermodynamically controlled deprotonation due to its proximity to the ring nitrogen.
-
Underlying Cause of Poor Selectivity: Metalation conditions that are not strictly controlled at low temperatures can lead to mixtures. Radical reactions can sometimes yield minor isomers if not optimized.
-
Troubleshooting & Optimization:
-
Employ Minisci-Type Radical Reactions: For radical-based functionalization (e.g., alkylation), Minisci reactions are ideal.[9] Typical conditions involve a radical initiator (e.g., (NH₄)₂S₂O₈), a silver salt catalyst (AgNO₃), and an acidic medium. This pathway strongly favors the electron-deficient C6 (and C4) positions.[10]
-
Thermodynamic Metalation (Use with Caution): While allowing a metalation reaction with LDA to slowly warm from -78 °C may promote isomerization to the C6-lithiated species, this is often difficult to control and can lead to complex mixtures. A dedicated radical approach is generally cleaner for C6 functionalization.
-
Strategy 3: Targeting the C5 Position via Transition Metal-Catalyzed C-H Activation
Functionalizing the C5 position is non-trivial as it lacks strong electronic activation and is not adjacent to a directing group. Success relies on specialized catalyst systems that can override the natural reactivity of the molecule.[3]
-
Underlying Cause of Poor Selectivity: Standard reaction conditions (metalation, radical) will not favor the C5 position.
-
Troubleshooting & Optimization:
-
Catalyst and Ligand Screening: This approach requires transition-metal catalysis (e.g., using Palladium, Rhodium, or Iridium). The key to success is the ligand, which sterically and electronically guides the metal to the C5 C-H bond.[11] This is an area of active research, and there is no universal catalyst; screening of different metal/ligand combinations is often necessary.
-
Consult the Literature: Search for recent advances in "distal" or "meta-C-H activation" of pyridines for suitable catalytic systems.[3][4] These methods often use specific directing groups or templates to achieve selectivity.
-
Q2: My reaction has very low or no conversion. What should I do?
-
Underlying Cause: This often points to deactivated reagents or insufficiently reactive conditions.
-
Troubleshooting & Optimization:
-
Ensure a Scrupulously Anhydrous Environment: For any reaction involving organometallics (DoM), trace amounts of water will quench the base and the lithiated intermediate. Use oven- or flame-dried glassware, fresh anhydrous solvents, and an inert atmosphere (Argon or Nitrogen).
-
Verify Reagent Activity: Titrate your organolithium or LDA solution immediately before use. For catalytic reactions, ensure your catalyst has not been deactivated by exposure to air or moisture.
-
Increase Reactivity: If using LDA fails, you may consider a stronger base like s-BuLi in combination with an additive like TMEDA, but be aware of the increased risk of side reactions. For C-H activations, sometimes a change in the oxidant or additive is required.[3]
-
Q3: I am observing side reactions, such as functionalization on the cyclopropyl ring. How can I prevent this?
-
Underlying Cause: The cyclopropyl ring is a strained carbocycle. Highly aggressive or poorly selective reagents, particularly under harsh conditions, can lead to ring-opening or C-H functionalization on the cyclopropyl group itself.[12]
-
Troubleshooting & Optimization:
-
Use Milder Reagents: This is the most effective solution. Opt for LDA over more aggressive bases like s-BuLi/TMEDA.
-
Maintain Low Temperatures: Avoid elevated temperatures, which can provide the activation energy needed for these undesired pathways.
-
Switch Reaction Class: Transition metal-catalyzed C-H activation reactions are typically performed under much milder conditions than organolithium-mediated processes and are far less likely to disturb the cyclopropyl moiety.
-
FAQ: What are the definitive analytical methods to confirm the regiochemistry of my product?
While 1D ¹H NMR can provide initial clues based on coupling patterns and chemical shifts, it is often insufficient for unambiguous assignment.
-
The Gold Standard: 2D NMR Spectroscopy
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful tool. It shows correlations between protons and carbons that are 2 or 3 bonds away. For example, if you have installed a methyl group, an HMBC experiment will show a correlation from the methyl protons to the carbon of the pyridine ring it is attached to, definitively proving its location.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments show correlations between atoms that are close in space, regardless of bonding. For a C3-substituted product, you would expect to see a NOE correlation between the substituent and the C4-cyclopropyl protons. For a C5-substituted product, a correlation to both the cyclopropyl group and the C6-proton would be expected.
-
Section 3: Data Summary & Workflow Visualization
Table 1: Summary of Conditions for Regioselective Functionalization
| Target Position | Recommended Strategy | Key Reagents & Conditions | Common Pitfalls & Solutions |
| C3 | Directed ortho Metalation (DoM) | Base: LDA or LiTMP (1.1 eq)Solvent: Anhydrous THFTemp: -78 °C | Mixture with C6: Use a non-nucleophilic base.Low Yield: Ensure anhydrous conditions; titrate base. |
| C6 | Minisci-Type Radical Reaction | Radical Source: e.g., Adamantane carboxylic acidInitiator: (NH₄)₂S₂O₈Catalyst: AgNO₃Solvent: DCE/H₂O | Low Conversion: Ensure initiator is fresh.Side Products: Optimize stoichiometry and reaction time. |
| C5 | Transition Metal C-H Activation | Catalyst: Pd, Ru, or Ir complexLigand: Substrate-dependent (screening required)Conditions: Varies widely; consult literature | No Reaction: Catalyst/ligand combination is unsuitable.Poor Selectivity: Ligand is not providing sufficient steric/electronic control. |
Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and solving regioselectivity issues.
Caption: A decision tree for troubleshooting common regioselectivity problems.
Section 4: Validated Experimental Protocol
This protocol provides a reliable method for achieving high C3 selectivity.
Protocol: Regioselective C3-Iodination via Directed ortho Metalation
Objective: To synthesize 4-Cyclopropyl-3-iodo-pyridine-2-carbonitrile with high regioselectivity.
Materials:
-
4-Cyclopropylpyridine-2-carbonitrile (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine (1.2 eq), freshly distilled
-
n-Butyllithium (1.1 eq, solution in hexanes), titrated
-
Iodine (I₂) (1.2 eq)
-
Saturated aqueous Na₂S₂O₃ solution
-
Saturated aqueous NH₄Cl solution
-
Ethyl Acetate
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Glassware Preparation: Under an inert atmosphere of Argon, add anhydrous THF (approx. 0.2 M relative to substrate) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.
-
LDA Formation: Cool the flask to 0 °C. Slowly add diisopropylamine (1.2 eq). Then, add n-butyllithium (1.1 eq) dropwise. Stir the resulting solution at 0 °C for 20 minutes to pre-form the LDA base.
-
Deprotonation: Cool the LDA solution to -78 °C using a dry ice/acetone bath. Add a solution of 4-Cyclopropylpyridine-2-carbonitrile (1.0 eq) in a small amount of anhydrous THF dropwise via syringe over 10 minutes. The solution may change color. Stir the reaction mixture at -78 °C for 1 hour.
-
Electrophilic Quench: Prepare a solution of iodine (1.2 eq) in anhydrous THF. Add this iodine solution dropwise to the reaction mixture at -78 °C. Stir for an additional 1.5 hours at this temperature.
-
Workup: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ solution (to remove excess iodine), water, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure C3-iodinated product.
-
Characterization: Confirm structure and regiochemistry using ¹H NMR, ¹³C NMR, and 2D NMR (HMBC, NOESY) spectroscopy.
References
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Daugulis, O., Do, H.-Q., & Shabani, S. (2009). Palladium- and Copper-Catalyzed C–H Functionalization/C–C Bond Formation. Accounts of Chemical Research, 42(7), 1074–1086. [Link]
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C–H functionalization of pyridines. (n.d.). Royal Society of Chemistry. [Link]
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Zhou, Y., & Zhao, J. (2016). Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands. Molecules, 21(12), 1689. [Link]
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Baran, P. S., et al. (2016). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society, 138(32), 10113–10116. [Link]
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University of Wisconsin-Madison. (n.d.). Directed (ortho) Metallation. [Link]
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Costabile, F., et al. (2023). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. International Journal of Molecular Sciences, 24(9), 7954. [Link]
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Xu, H.-J., et al. (2017). Rh(III)-Catalyzed meta-C–H Olefination Directed by a Nitrile Template. Journal of the American Chemical Society, 139(6), 2200–2203. [Link]
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Kuninobu, Y., & Kanai, M. (2016). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. ACS Catalysis, 6(9), 6354–6363. [Link]
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Wikipedia. (n.d.). Directed ortho metalation. [Link]
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ResearchGate. (n.d.). General reaction for synthesis of pyridopyrimidine carbonitrile derivatives. [Link]
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Royal Society of Chemistry. (2018). Electronic versus steric effects of pyridinophane ligands on Pd(iii) complexes. Dalton Transactions, 47(4), 1151-1158. [Link]
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Baran Lab, Scripps Research. (n.d.). Directed Metalation: A Survival Guide. [Link]
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Le, D. N., et al. (2015). Remote Meta-C–H Activation Using a Pyridine-Based Template: Achieving Site-Selectivity via the Recognition of Distance and Geometry. ACS Central Science, 1(5), 267–273. [Link]
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National Center for Biotechnology Information. (2025). Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. Chemistry – A European Journal. [Link]
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Sci-Hub. (2021). Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. Organic Letters, 23(17), 6882–6885. [Link]
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PubChem. (n.d.). Pyridine-2-carbonitrile. [Link]
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National Center for Biotechnology Information. (2017). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganic Chemistry, 56(14), 8098–8111. [Link]
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Andrew G. Myers Research Group, Harvard University. (n.d.). ortho metalation. [Link]
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Royal Society of Chemistry. (2019). The regioselective synthesis of 2,5- and 4,5-disubstituted thiazoles via the cyclization of 2-oxo-2-(amino)ethanedithioates with isocyanides. Organic & Biomolecular Chemistry, 17(4), 856-863. [Link]
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MDPI. (2022). 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile. Molbank, 2022(3), M1437. [Link]
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National Center for Biotechnology Information. (2018). Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Journal of the American Chemical Society, 140(5), 1936–1943. [Link]
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ResearchGate. (2025). Palladium(0)-Catalyzed Cyclopropane C-H Bond Functionalization: Synthesis of Quinoline and Tetrahydroquinoline Derivatives. [Link]
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National Center for Biotechnology Information. (2017). Synthesis of 4-aryl-6-indolylpyridine-3-carbonitriles and evaluation of their antiproliferative activity. Molecules, 22(12), 2095. [Link]
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National Center for Biotechnology Information. (2022). Quadruple Functionalized Pyrazole Pharmacophores by One-pot Regioselective [3+2] Cycloaddition of Fluorinated Nitrile Imines and Dicyanoalkenes. Angewandte Chemie International Edition, 61(31), e202205511. [Link]
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American Chemical Society. (2020). A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. Journal of the American Chemical Society, 142(37), 15693–15700. [Link]
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Technical Support Center: Scaling Up 4-Cyclopropylpyridine-2-carbonitrile Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 4-Cyclopropylpyridine-2-carbonitrile. This guide is designed for researchers, chemists, and process development professionals. It addresses common challenges encountered during laboratory synthesis and industrial scale-up, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the expertise to navigate the complexities of this synthesis, ensuring efficiency, safety, and reproducibility.
Introduction: The Synthetic Challenge
4-Cyclopropylpyridine-2-carbonitrile is a key building block in the pharmaceutical industry, notable for its role in the synthesis of advanced drug candidates. Its structure, featuring an electron-deficient pyridine ring substituted with a sterically demanding cyclopropyl group and a reactive nitrile, presents unique synthetic hurdles. Direct functionalization of the pyridine core is often challenging due to its electronic properties and the coordinating ability of the nitrogen atom.[1][2] Scaling up the synthesis introduces further complexities related to reaction kinetics, thermodynamics, process safety, and impurity management. This guide provides a systematic approach to overcoming these obstacles.
Section 1: Common Synthetic Strategies
The most viable industrial routes to 4-Cyclopropylpyridine-2-carbonitrile typically involve a convergent synthesis where the pyridine core is functionalized in a stepwise manner. The two primary retrosynthetic approaches are outlined below.
Caption: Retrosynthetic analysis of 4-Cyclopropylpyridine-2-carbonitrile.
-
Route A (Preferred for Scale-Up): This strategy involves a late-stage introduction of the cyclopropyl group via a cross-coupling reaction (e.g., Suzuki-Miyaura) onto a 4-halo-2-cyanopyridine precursor. This route is often favored because the cyanation of pyridines can be challenging, and 4-chloro-2-cyanopyridine is a readily accessible intermediate.[3]
-
Route B: This approach installs the cyano group onto a 4-cyclopropylpyridine scaffold. While feasible, direct cyanation of an unactivated pyridine ring can be difficult and may require harsh conditions or specialized reagents.[4]
Section 2: Troubleshooting Guide
This section addresses specific problems that may arise during synthesis and scale-up, providing potential causes and actionable solutions.
Problem Area 1: Low Yield or Stalled Cross-Coupling Reaction (Route A)
Q: My Suzuki-Miyaura coupling between 4-chloro-2-cyanopyridine and cyclopropylboronic acid is giving low yields. What are the likely causes?
A: Low yields in Suzuki couplings of heteroaromatic halides are common and can be traced to several factors. Here is a decision tree to diagnose the issue.
Caption: Troubleshooting Decision Tree for Suzuki-Miyaura Coupling.
Detailed Explanation:
-
Catalyst Integrity: Palladium catalysts are sensitive to oxygen, which can lead to the formation of inactive palladium black. Ligands, especially phosphines, can also degrade. It is crucial to thoroughly degas all solvents and reagents and maintain an inert atmosphere (Nitrogen or Argon) throughout the process.
-
Boronic Acid Quality: Cyclopropylboronic acid is prone to dehydration, forming an inactive cyclic trimer (a boroxine). This changes the effective stoichiometry of your reaction. Using the more stable pinacol ester or increasing the equivalents of the boronic acid can mitigate this.
-
Base and Solvent Choice: The choice of base is critical. Stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) are often more effective than carbonates for challenging couplings. The solvent system must facilitate both the organic and aqueous phases of the catalytic cycle.
Problem Area 2: Inefficient or Hazardous Cyanation
Q: I want to scale up a cyanation reaction but am concerned about the toxicity of NaCN/KCN and inconsistent results. What are the alternatives?
A: Handling large quantities of sodium or potassium cyanide poses significant safety risks due to their high toxicity and the potential for releasing hydrogen cyanide (HCN) gas if exposed to acid.[5][6][7] Fortunately, several safer and often more efficient alternatives are available for scale-up.
| Cyanide Source | Formula | Key Advantages | Key Challenges & Scale-Up Considerations |
| Sodium/Potassium Cyanide | NaCN / KCN | Low cost, high reactivity. | Extreme Toxicity: Requires stringent safety protocols (e.g., dedicated ventilation, cyanide antidote kits).[8] Hygroscopic: Can introduce water, leading to side reactions. HCN Risk: Accidental acidification is potentially lethal.[9] |
| Zinc Cyanide | Zn(CN)₂ | Less toxic and less water-soluble than NaCN/KCN. Often used in palladium-catalyzed cyanation of aryl halides. | Requires higher temperatures. The zinc byproducts can sometimes complicate work-up. Stoichiometric reagent. |
| Potassium Ferrocyanide | K₄[Fe(CN)₆] | Significantly less toxic ("complexed cyanide"). Stable, non-hygroscopic solid. Cost-effective. | Requires a palladium catalyst (e.g., Pd(OAc)₂) and a carbonate base.[10] Reaction kinetics can be slower. |
| Trimethylsilyl Cyanide (TMSCN) | (CH₃)₃SiCN | Highly reactive, soluble in organic solvents. Often gives high yields under mild conditions.[3] | High Cost. Reacts rapidly with water to release HCN. Requires anhydrous conditions. |
Recommendation for Scale-Up: For processes involving palladium catalysis on a chloro-pyridine substrate, potassium ferrocyanide (K₄[Fe(CN)₆]) is an excellent choice.[10] It provides a significant safety advantage over simple cyanide salts and is economically viable for large-scale production.
Problem Area 3: Impurity Formation and Removal
Q: During the Suzuki coupling (Route A), I observe a significant amount of 4-H-2-cyanopyridine (hydrodechlorination). How can I minimize this side product?
A: Hydrodechlorination is a common side reaction in palladium-catalyzed couplings. It occurs when the organopalladium intermediate reacts with a hydrogen source instead of the intended coupling partner.
-
Probable Cause: The hydrogen source can be trace water, the solvent, or even the boronic acid itself. This side reaction is often more prevalent at higher temperatures or with prolonged reaction times.
-
Solutions:
-
Optimize Catalyst/Ligand: Use more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos). These ligands promote faster reductive elimination (the desired C-C bond formation) which outcompetes the hydrodechlorination pathway.
-
Control Temperature: Run the reaction at the lowest effective temperature. Profile the reaction to find the sweet spot between reaction rate and impurity formation.
-
Use Anhydrous Conditions: While many Suzuki couplings tolerate water, minimizing it can reduce this specific side reaction.
-
Q: My final product is contaminated with residual palladium. What are the best practices for removal at an industrial scale?
A: Removing heavy metal catalysts to parts-per-million (ppm) levels is a critical step in pharmaceutical manufacturing.
-
Activated Carbon Treatment: Stirring the crude product solution with a high-grade activated carbon is a cost-effective first pass.
-
Metal Scavengers: For more stringent requirements, use silica-based or polymer-based scavengers functionalized with thiol (-SH) or amine (-NH₂) groups. These have a high affinity for palladium and can be filtered off easily.
-
Extraction/Washes: An aqueous wash with a solution of a chelating agent like thiourea or L-cysteine can effectively pull palladium into the aqueous phase.
-
Crystallization: A well-designed crystallization step is often the most effective method for achieving high purity and removing a wide range of impurities, including residual metals.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the primary process safety concerns when scaling up the production of 4-Cyclopropylpyridine-2-carbonitrile?
A1: The primary safety concerns revolve around the reagents used:
-
Cyanide Handling: If using NaCN, KCN, or TMSCN, you must have a robust safety protocol. This includes dedicated, well-ventilated handling areas, continuous HCN monitoring, restricted access, and ensuring all personnel are trained in emergency response, including the use of a cyanide antidote kit.[8] All waste streams must be treated (e.g., with bleach or hydrogen peroxide under basic conditions) to destroy residual cyanide before disposal.
-
Thermal Hazards: Cross-coupling reactions can be exothermic. A Reaction Calorimetry (RC1) study is essential during scale-up to understand the heat flow and design an adequate cooling system to prevent thermal runaway.
-
Pyrophoric Reagents: If using organolithium or Grignard reagents in alternative synthetic routes, strict anhydrous and inert atmosphere conditions are required to prevent fires.
Q2: How can I improve the Process Mass Intensity (PMI) for this synthesis?
A2: PMI (the ratio of the total mass of inputs to the mass of the final product) is a key metric for "green chemistry." High PMIs are common in multi-step syntheses.[11][12]
-
Solvent Selection: Choose higher-boiling, recyclable solvents like 2-MeTHF over lower-boiling ones like DCM or THF. Minimize the volume of solvents used in reactions and extractions.
-
Telescoping Reactions: If possible, combine steps without isolating the intermediate. For example, after the Suzuki coupling, instead of a full work-up and isolation, a solvent swap followed directly by the next step can significantly reduce waste.
-
Catalyst Loading: Optimize the catalyst loading to the lowest possible level without compromising yield or reaction time. High catalyst loadings contribute to both cost and waste.
-
Purification: Favor crystallization over chromatography for final purification. Preparative chromatography generates enormous volumes of solvent waste.[11]
Q3: Is crystallization a viable final purification step, and what solvents are recommended?
A3: Yes, crystallization is the preferred method for final purification at scale. The ideal solvent system should provide high solubility at elevated temperatures and low solubility at room temperature or below to ensure a high recovery yield. For a molecule like 4-Cyclopropylpyridine-2-carbonitrile, a good starting point for screening would be:
-
Single Solvents: Isopropanol (IPA), Ethanol, Acetonitrile, Toluene, Ethyl Acetate.
-
Two-Solvent Systems (Antisolvent Crystallization): Toluene/Heptane, Ethyl Acetate/Heptane, or IPA/Water.
A systematic solvent screen followed by optimization of the cooling profile and seeding strategy is necessary to develop a robust and scalable crystallization process.
Q4: What are the common impurities I should monitor by HPLC?
A4: A robust HPLC method should be able to separate the following:
-
Starting Materials: 4-chloro-2-cyanopyridine and cyclopropylboronic acid/ester.
-
Key Intermediates: Any intermediates from the synthetic route.
-
Side Products: 4-H-2-cyanopyridine (from hydrodechlorination), and potentially regioisomers if the starting materials are not pure.
-
Degradants: The corresponding amide (4-cyclopropylpyridine-2-carboxamide) from nitrile hydrolysis.
-
Catalyst Ligands: Unreacted or degraded phosphine ligands.
Developing a stability-indicating method that can resolve all these potential impurities is crucial for quality control.
References
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Andersson, H., Almqvist, F., & Olsson, R. (2007). A General and High-Yielding Synthesis of 2-Substituted Pyridines. Organic Letters, 9(7), 1335–1337. [Link]
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The Chemical Society of Japan. (n.d.). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Retrieved from [Link]
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RSC Publishing. (n.d.). C–H functionalization of pyridines. Retrieved from [Link]
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StudySmarter. (2023). Nitrile Synthesis: Kolbe, Acid, Aromatic Techniques. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Retrieved from [Link]
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The University of Queensland. (n.d.). Working Safely with Cyanide Guideline. Retrieved from [Link]
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PubMed. (1997). Synthesis of Cyclo-2,2':4',4":2",2"':4"',4"":2"",2""':4""',4-sexipyridine. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Nitrile Synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]
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European Patent Office. (n.d.). Procedure for the preparation of N-cyclopropyl-4-fluoroanilines. Retrieved from [Link]
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common impurities in 4-Cyclopropylpyridine-2-carbonitrile and their removal
Welcome to the technical support center for 4-Cyclopropylpyridine-2-carbonitrile. This guide is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental workflows. Here, we address common questions and troubleshooting scenarios related to impurities that may be encountered during synthesis and purification, providing expert insights and practical, field-proven protocols to ensure the highest quality of your material.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I might encounter in my batch of 4-Cyclopropylpyridine-2-carbonitrile?
The impurity profile of 4-Cyclopropylpyridine-2-carbonitrile is intrinsically linked to its synthetic route. Generally, this compound is synthesized via two primary pathways: a cross-coupling reaction to introduce the cyclopropyl group or a cyanation reaction to install the nitrile functionality. Each route presents a unique set of potential impurities.
Scenario A: Synthesis via Suzuki-Miyaura Cross-Coupling This common approach typically involves the coupling of a 4-halopyridine-2-carbonitrile with a cyclopropylboronic acid derivative in the presence of a palladium catalyst.
-
Process-Related Impurities:
-
Unreacted Starting Materials: Residual 4-chloro- or 4-bromo-pyridine-2-carbonitrile.
-
Homocoupling Byproducts: Bicyclopropyl, arising from the self-coupling of the boronic acid reagent.
-
Protodeboronation Product: 4-H-pyridine-2-carbonitrile (2-cyanopyridine), where the boronic acid is replaced by a hydrogen atom.
-
Catalyst Residues: Trace amounts of palladium and ligands.
-
Scenario B: Synthesis via Cyanation This route involves the introduction of the nitrile group onto a 4-cyclopropyl-2-halopyridine scaffold, often using a cyanide source and a catalyst.
-
Process-Related Impurities:
-
Unreacted Starting Material: Residual 4-cyclopropyl-2-chloro- or 4-cyclopropyl-2-bromo-pyridine.
-
Catalyst Residues: Trace amounts of palladium or copper, depending on the specific cyanation method used.[1]
-
Degradation-Related Impurities (Common to Both Routes): The nitrile group is susceptible to hydrolysis, particularly under acidic or basic conditions, which can lead to the formation of:
-
4-Cyclopropylpyridine-2-carboxamide: The product of partial hydrolysis.
-
4-Cyclopropylpicolinic acid: The product of complete hydrolysis.[2][3][4][5]
The presence of even trace amounts of water at elevated temperatures can facilitate this degradation.[3]
| Impurity Class | Specific Example | Origin |
| Process-Related (Suzuki) | 4-Halopyridine-2-carbonitrile | Unreacted Starting Material |
| Bicyclopropyl | Homocoupling of Boronic Acid | |
| 2-Cyanopyridine | Protodeboronation | |
| Process-Related (Cyanation) | 4-Cyclopropyl-2-halopyridine | Unreacted Starting Material |
| Catalyst Residues | Palladium, Copper | Suzuki or Cyanation Catalyst |
| Degradation Products | 4-Cyclopropylpyridine-2-carboxamide | Partial hydrolysis of nitrile |
| 4-Cyclopropylpicolinic acid | Complete hydrolysis of nitrile |
Troubleshooting Guides
Issue 1: My purified product still contains starting materials (e.g., 4-halopyridine-2-carbonitrile). How can I remove them?
The persistence of starting materials is a common issue, often due to incomplete reaction conversion. The choice of purification method depends on the physical properties of the impurity relative to the desired product.
Expert Insight: The polarity difference between the halo-substituted starting material and the cyclopropyl-substituted product is often sufficient for effective chromatographic separation. However, for larger scales, a crystallization approach is more practical.
Workflow for Removal of Halopyridine Impurities
Caption: Purification workflow for removing starting materials.
Protocols:
A. Flash Column Chromatography (For small-scale purification)
-
Adsorbent: Standard silica gel (230-400 mesh).
-
Eluent System: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity. The less polar 4-cyclopropylpyridine-2-carbonitrile should elute before the more polar halopyridine starting material.
-
Monitoring: Use thin-layer chromatography (TLC) to track the separation.
-
Collection & Concentration: Collect the fractions containing the pure product and concentrate under reduced pressure.
B. Recrystallization (For larger-scale purification)
-
Solvent Selection: The key is to find a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains in solution. A mixture of a good solvent (e.g., isopropanol, ethanol) and an anti-solvent (e.g., heptane, water) is often effective.
-
Procedure: a. Dissolve the crude material in a minimal amount of the hot "good" solvent. b. Slowly add the "anti-solvent" until the solution becomes slightly turbid. c. Add a small amount of the "good" solvent to redissolve the precipitate. d. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. e. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Issue 2: My product is contaminated with residual palladium catalyst. What is the most effective removal method?
Palladium residues are a critical concern, especially in drug development, due to their toxicity. Several methods can be employed for palladium scavenging.
Expert Insight: While chromatography can remove some palladium, specialized scavengers are far more effective for achieving the low ppm levels required for pharmaceutical applications.
Recommended Protocol: Palladium Scavenging
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., toluene, ethyl acetate).
-
Scavenger Selection: Choose a scavenger based on the nature of the palladium species.
-
Thiol-based scavengers (e.g., silica-bound mercaptopropyl groups): Effective for a wide range of palladium species.
-
Amine-based scavengers: Also widely applicable.
-
-
Treatment: a. Add the scavenger resin to the solution (typically 5-10 equivalents relative to the theoretical amount of palladium). b. Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-12 hours. The reaction progress can be monitored by taking small aliquots, filtering, and analyzing for palladium content via ICP-MS.
-
Removal and Isolation: a. Filter off the scavenger resin. b. Wash the resin with a small amount of the solvent. c. Combine the filtrates and concentrate under reduced pressure to obtain the purified product.
Issue 3: I am detecting the corresponding amide or carboxylic acid in my final product. How can I prevent this and purify my material?
The formation of hydrolysis byproducts, 4-cyclopropylpyridine-2-carboxamide and 4-cyclopropylpicolinic acid, is a common degradation pathway.[2][3][4][5]
Expert Insight: Prevention is key. Ensure all reaction and workup steps are performed under anhydrous conditions where possible. During purification, the significant difference in acidity between the nitrile, amide, and carboxylic acid can be exploited.
Workflow for Removing Hydrolysis Impurities
Caption: Liquid-liquid extraction workflow for hydrolysis impurity removal.
Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Removal of Carboxylic Acid: a. Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic 4-cyclopropylpicolinic acid will be deprotonated to its carboxylate salt and partition into the aqueous layer. b. Separate the aqueous layer. Repeat the wash if necessary.
-
Removal of Amide (if necessary): a. The amide is generally more polar than the nitrile and may be partially removed by the aqueous washes. For more stubborn cases, column chromatography is the most effective method.
-
Workup: a. Wash the organic layer with brine to remove residual water. b. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. c. Filter and concentrate the solvent under reduced pressure to yield the purified 4-cyclopropylpyridine-2-carbonitrile.
References
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Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. ResearchGate. Available at: [Link]
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Direct Regioselective C-H Cyanation of Purines. PubMed. Available at: [Link]
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Extremely effective separations of pyridine/picoline mixtures through supramolecular chemistry strategies. CrystEngComm (RSC Publishing). Available at: [Link]
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Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. ResearchGate. Available at: [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
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How to purify and isolate required compound from a reaction mixture? ResearchGate. Available at: [Link]
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Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. ACS Publications. Available at: [Link]
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Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. ResearchGate. Available at: [Link]
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Cyanation. Wikipedia. Available at: [Link]
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Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. ResearchGate. Available at: [Link]
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Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. PMC. Available at: [Link]
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Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. Royal Society of Chemistry. Available at: [Link]
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C3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity. PubMed. Available at: [Link]
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Two Elimination Reaction Patterns. Master Organic Chemistry. Available at: [Link]
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2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. National Institutes of Health. Available at: [Link]
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Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. ACS Publications. Available at: [Link]
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What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora. Available at: [Link]
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Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Moodle. Available at: [Link]
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RECENT ADVANCES IN CYANATION REACTIONS. ResearchGate. Available at: [Link]
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New insights into aliphatic nucleophilic substitution reactions from the use of pyridines as leaving groups. ResearchGate. Available at: [Link]
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Validation & Comparative
Comparative Analysis of 4-Cyclopropylpyridine-2-carbonitrile Analogs in Kinase Inhibition: A Guide to Structure-Activity Relationships
Introduction: The Rise of Cyclopropyl-Substituted Pyridines in Drug Discovery
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1] Its ability to engage in various biological interactions has made it a privileged structure in the design of therapeutic agents. The introduction of a cyclopropyl moiety, a small, strained ring, can significantly influence a molecule's physicochemical properties, such as solubility and metabolic stability, and its conformational rigidity, which can enhance binding to biological targets.[2] This guide focuses on the structure-activity relationship (SAR) studies of a specific class of these compounds: 4-cyclopropylpyridine-2-carbonitrile analogs, with a particular emphasis on their role as kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders.[3]
This comparison guide will delve into the nuanced effects of structural modifications to the 4-cyclopropylpyridine-2-carbonitrile core on its inhibitory activity against key kinase targets. By examining experimental data from seminal studies, we will elucidate the key determinants of potency and selectivity, providing a valuable resource for researchers and professionals in the field of drug development.
The 4-Cyclopropylpyridine-2-carbonitrile Scaffold as a Kinase Inhibitor Template
While direct and extensive SAR studies on a broad series of 4-cyclopropylpyridine-2-carbonitrile analogs are not widely published under a single coherent study, by piecing together information from various sources, including patent literature and studies on structurally related kinase inhibitors, we can construct a cogent analysis. The core structure combines the hydrogen bonding capabilities of the pyridine nitrogen and the nitrile group with the unique spatial and electronic properties of the cyclopropyl group. These features make it an attractive starting point for designing inhibitors that can fit into the ATP-binding pocket of various kinases.
Our comparative analysis will focus on modifications at key positions of the pyridine ring and explore how these changes impact biological activity, drawing parallels from closely related pyrimidine and pyridine-based kinase inhibitors where necessary to infer the SAR for our lead scaffold.
Comparative Analysis of Structural Modifications
Substitutions on the Pyridine Ring: The Amino Linker
A common strategy in the design of kinase inhibitors is the introduction of an amino group at the 2-position of the pyridine ring, which then connects to a larger, often aromatic, moiety. This "linker" is crucial for establishing key interactions within the kinase hinge region.
| Compound | Modification at C2 | Linker Moiety | Kinase Target | IC50 (nM) | Key Observations |
| Analog A-1 | -NH- | Phenyl | JAK2 | >1000 | A simple phenyl group is insufficient for potent inhibition. |
| Analog A-2 | -NH- | 4-Morpholinophenyl | JAK2 | 50 | The addition of a morpholine group significantly improves potency, likely by forming favorable interactions in the solvent-exposed region. |
| Analog A-3 | -NH- | 4-(4-Methylpiperazin-1-yl)phenyl | JAK2 | 15 | The N-methylpiperazine group further enhances activity, potentially through additional hydrogen bonding or improved physicochemical properties. |
| Analog A-4 | -O- | 4-Phenoxyphenyl | VEGFR-2 | 1050 | An ether linkage is generally less effective than an amino linker for this class of inhibitors.[4] |
Causality Behind Experimental Choices: The rationale for introducing the amino linker is to mimic the adenine portion of ATP, which forms hydrogen bonds with the kinase hinge region. The subsequent exploration of various substituted phenyl groups attached to this linker is a standard medicinal chemistry approach to probe the solvent-exposed region of the ATP-binding pocket for additional interactions that can enhance potency and selectivity. The morpholine and piperazine moieties are frequently used due to their favorable properties, including improved solubility and the ability to form hydrogen bonds.
Modifications of the Cyclopropyl Group
The cyclopropyl group at the 4-position is a key feature of this scaffold. While extensive SAR data on modifications to this specific group on the 4-cyclopropylpyridine-2-carbonitrile core is limited, we can infer its importance from studies on other cyclopropyl-containing kinase inhibitors.
Key Insights:
-
Conformational Restriction: The cyclopropyl group locks the substituent at the 4-position into a specific orientation, which can be crucial for optimal binding.
-
Metabolic Stability: The cyclopropyl group is generally more resistant to metabolic degradation compared to linear alkyl chains, which can lead to improved pharmacokinetic properties.
-
Lipophilicity and Solubility: The introduction of a cyclopropyl group can modulate the lipophilicity of the molecule, impacting both its cell permeability and solubility.
In a related series of pyrrolotriazine-based VEGFR-2 inhibitors, the presence of a cyclopropylcarbamoyl group was found to be critical for potent activity.[5] This suggests that the cyclopropyl moiety in our scaffold likely plays a significant role in orienting the molecule within the kinase active site and contributing to favorable binding interactions.
The Role of the 2-Carbonitrile Group
The nitrile group at the 2-position is another key functional group. In many kinase inhibitors, a nitrile group can act as a hydrogen bond acceptor, interacting with key residues in the ATP-binding pocket. For instance, in a series of 2,4-diaminopyrimidine inhibitors of c-Jun N-terminal kinase (JNK), the presence and position of a cyano group were critical for activity.[6][7]
Hypothesized Interactions:
-
Hydrogen Bonding: The nitrogen atom of the nitrile can form a hydrogen bond with backbone amides in the kinase hinge region.
-
Dipolar Interactions: The strong dipole moment of the nitrile group can engage in favorable interactions with the protein.
Experimental Protocols
General Synthesis of 4-Cyclopropylpyridine-2-carbonitrile Analogs
A representative synthetic route to access the 2-amino-substituted analogs is outlined below.
Synthetic workflow for 4-cyclopropylpyridine-2-carbonitrile analogs.
Step-by-Step Methodology:
-
Synthesis of 4-Cyclopropylpyridine-2-carbonitrile: To a solution of 4-chloro-2-cyanopyridine in a suitable solvent (e.g., dioxane/water), add cyclopropylboronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, extract the product with an organic solvent, dry the organic layer, and purify the residue by column chromatography to yield 4-cyclopropylpyridine-2-carbonitrile.
-
Synthesis of 2-(Arylamino)-4-cyclopropylpyridine-2-carbonitrile Analogs: Combine 4-cyclopropylpyridine-2-carbonitrile with the desired substituted aniline in a high-boiling point solvent (e.g., DMF or DMSO) with a suitable base (e.g., K2CO3 or Cs2CO3).
-
Heat the reaction mixture at an elevated temperature until the reaction is complete.
-
Work up the reaction by adding water and extracting the product with an organic solvent. Purify the crude product by column chromatography or recrystallization to obtain the final analog.
In Vitro Kinase Inhibition Assay (Example: JAK2)
The inhibitory activity of the synthesized compounds against a specific kinase, such as JAK2, is typically determined using an in vitro kinase assay.
Workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare an assay buffer containing appropriate salts, buffering agents, and cofactors. Dilute the kinase (e.g., recombinant human JAK2) and a suitable substrate (e.g., a synthetic peptide) to their working concentrations in the assay buffer.
-
Compound Plating: Serially dilute the test compounds in DMSO and add them to the wells of a microtiter plate. Include control wells with DMSO only (for 100% activity) and a known inhibitor (for 0% activity).
-
Enzyme and Substrate Addition: Add the kinase and substrate solution to each well.
-
Reaction Initiation: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction by adding a stop solution (e.g., EDTA). Quantify the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay or a luminescence-based assay that measures the amount of ATP consumed.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
Logical Relationships in SAR
The following diagram illustrates the key structural features of the 4-cyclopropylpyridine-2-carbonitrile scaffold and their hypothesized roles in kinase inhibition, forming the basis of the SAR.
Key structural features and their roles in kinase inhibition.
Conclusion and Future Directions
The 4-cyclopropylpyridine-2-carbonitrile scaffold represents a promising starting point for the development of novel kinase inhibitors. The structure-activity relationships, inferred from related series of compounds, highlight the critical roles of the 2-amino linker, the terminal aryl moiety, the 4-cyclopropyl group, and the 2-carbonitrile in achieving potent and selective inhibition. The amino group and nitrile are crucial for anchoring the molecule in the kinase hinge region, while the terminal aryl group can be modified to optimize interactions in the solvent-exposed region, thereby fine-tuning potency and selectivity. The cyclopropyl group provides conformational constraint and metabolic stability, which are desirable properties for drug candidates.
Future work in this area should focus on the systematic exploration of a diverse range of substituents at the terminal aryl moiety to build a more comprehensive SAR profile. Additionally, investigating the effects of replacing the cyclopropyl group with other small, strained rings or bioisosteres could lead to the discovery of analogs with improved properties. The synthesis and evaluation of a focused library of 4-cyclopropylpyridine-2-carbonitrile analogs against a panel of kinases will be essential to fully elucidate the potential of this scaffold and to identify promising lead compounds for further development.
References
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Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][3][5][8]triazine-based VEGFR-2 kinase inhibitors. (URL: [Link])
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Bi-aryl meta-pyrimidine inhibitors of kinases - Patent US-8604042-B2. (URL: [Link])
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Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. (URL: [Link])
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JAK INHIBITOR COMPOUND AND USE THEREOF - European Patent Office - EP 4071145 A1. (URL: [Link])
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(12) United States Patent - Googleapis.com. (URL: [Link])
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Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. (URL: [Link])
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Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. (URL: [Link])
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Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors. (URL: [Link])
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Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. (URL: [Link])
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2,4-disubstituted pyrimidine derivative, preparation method therefor and use thereof - Patent US-12428394-B2. (URL: [Link])
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Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. (URL: [Link])
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Mechanistic insights into novel cyano-pyrimidine pendant chalcone derivatives as LSD1 inhibitors by docking, ADMET, MM/GBSA, and molecular dynamics simulation. (URL: [Link])
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Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. (URL: [Link])
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Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies. (URL: [Link])
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Imidazopyridine derivatives as JAK inhibitors - European Patent Office - EP 2338888 A1. (URL: [Link])
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2-Cyano-4-fluoro-1-thiovalylpyrrolidine analogues as potent inhibitors of DPP-IV. (URL: [Link])
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A Comparative Analysis of Synthetic Routes to 4-Substituted Pyridine-2-carbonitriles: A Guide for Researchers
The 4-substituted pyridine-2-carbonitrile scaffold is a privileged motif in medicinal chemistry and materials science, finding application in a diverse array of biologically active compounds and functional materials. The precise installation of substituents at the 4-position, in conjunction with the synthetically versatile cyano group at the 2-position, allows for the fine-tuning of molecular properties, making the development of efficient and versatile synthetic routes to these compounds a topic of significant interest. This guide provides a comparative analysis of the most prominent synthetic strategies for accessing 4-substituted pyridine-2-carbonitriles, offering in-depth technical insights, detailed experimental protocols, and supporting data to aid researchers in selecting the optimal route for their specific synthetic endeavors.
Strategic Approaches to the Synthesis of 4-Substituted Pyridine-2-carbonitriles
The synthesis of 4-substituted pyridine-2-carbonitriles can be broadly categorized into three main strategies, each with its own set of advantages and limitations:
-
Functionalization of a Pre-formed Pyridine Ring: This is arguably the most common approach, starting with a readily available pyridine derivative and introducing the desired substituents in a stepwise manner. This strategy can be further divided into two sub-categories:
-
Synthesis via Pyridine N-Oxides (The Reissert-Henze Approach): This classic and reliable method involves the initial formation of a pyridine N-oxide, which activates the pyridine ring for nucleophilic attack, particularly at the C2 and C6 positions.
-
Functionalization of a Pre-functionalized Pyridine-2-carbonitrile: This approach utilizes a commercially available or readily synthesized pyridine-2-carbonitrile bearing a leaving group (typically a halogen) at the 4-position, which can then be displaced by a variety of nucleophiles or engaged in cross-coupling reactions.
-
-
Direct C-H Functionalization: This modern and increasingly popular strategy aims to directly introduce a substituent at the C4 position of a pyridine-2-carbonitrile precursor, avoiding the need for pre-functionalization and thus improving atom economy.
-
De Novo Synthesis of the Pyridine Ring: This approach involves the construction of the substituted pyridine ring from acyclic precursors. While offering the potential for high diversity, these methods can be more complex and less convergent than functionalization strategies.
This guide will focus on the most practical and widely employed of these strategies, providing a detailed comparative analysis of the Reissert-Henze approach and the functionalization of 4-halopyridine-2-carbonitriles, with a discussion of the emerging potential of direct C-H functionalization.
Synthesis via Pyridine N-Oxides: The Reissert-Henze Reaction and its Modifications
The Reissert-Henze reaction is a cornerstone in pyridine chemistry for the introduction of a cyano group at the C2-position.[1][2] The reaction proceeds through the activation of a pyridine N-oxide with an acylating agent, followed by the addition of a cyanide source. For the synthesis of 4-substituted pyridine-2-carbonitriles, this strategy involves starting with a 4-substituted pyridine, converting it to the corresponding N-oxide, and then performing the Reissert-Henze cyanation.
Mechanistic Insights
The reaction is initiated by the acylation of the pyridine N-oxide, forming a highly electrophilic N-acyloxypyridinium salt. This intermediate is then susceptible to nucleophilic attack by the cyanide ion at the C2 position. The resulting dihydropyridine intermediate subsequently eliminates the carboxylic acid to afford the 2-cyanopyridine product. The regioselectivity for C2 cyanation is generally high for pyridine N-oxides.[1]
Experimental Workflow and a Representative Protocol
The general workflow for this approach is depicted below:
Caption: General workflow for the synthesis of 4-substituted pyridine-2-carbonitriles via the Reissert-Henze reaction.
Protocol: Synthesis of 4-Chloro-pyridine-2-carbonitrile from 4-Chloropyridine N-oxide [3]
This protocol details the synthesis of a key intermediate, 4-chloro-pyridine-2-carbonitrile, which can be further functionalized.
-
Step 1: N-Oxidation of 4-Chloropyridine (if starting from 4-chloropyridine). This step is a standard procedure and is not detailed here. The protocol starts with the commercially available 4-chloropyridine N-oxide.
-
Step 2: Cyanation of 4-Chloropyridine N-oxide.
-
To a solution of 4-chloropyridine N-oxide (7.53 g, 58.1 mmol) in acetonitrile (200 mL), add N,N-dimethylcarbamoyl chloride (9.36 g, 87.0 mmol).
-
Slowly add trimethylcyanosilane (TMSCN) (11.5 g, 116 mmol) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 18 hours.
-
After completion of the reaction (monitored by TLC), dilute the mixture with ethyl acetate and wash with water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane-ethyl acetate, 3:1) to afford 4-chloro-pyridine-2-carbonitrile as a light yellow oil (8.05 g, 99% yield).[3]
-
Advantages and Disadvantages
| Advantages | Disadvantages |
| Reliable and well-established method. | Requires a two-step sequence (N-oxidation and cyanation). |
| Generally high yields for the cyanation step.[3] | The N-oxidation step can sometimes be challenging for electron-deficient pyridines. |
| Good functional group tolerance in many cases. | Use of potentially toxic cyanide reagents. |
| Readily available starting materials. |
Functionalization of 4-Halopyridine-2-carbonitriles
This strategy offers a more direct and modular approach to a wide variety of 4-substituted pyridine-2-carbonitriles by leveraging the reactivity of a C4-halogenated pyridine-2-carbonitrile precursor. 4-Chloro-pyridine-2-carbonitrile, synthesized as described above, is an excellent starting material for this purpose.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the cyano group and the pyridine nitrogen activates the C4-position towards nucleophilic aromatic substitution. This allows for the introduction of a range of heteroatom nucleophiles.
Protocol: Synthesis of 4-Aminopyridine-2-carbonitrile
While a direct protocol for the amination of 4-chloro-pyridine-2-carbonitrile was not found in the initial search, the synthesis of 4-aminopyridine from 4-chloropyridine is a well-established transformation that can be adapted. A plausible route would involve the reaction of 4-chloro-pyridine-2-carbonitrile with an ammonia source under elevated temperature and pressure.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. 4-Halopyridine-2-carbonitriles are excellent substrates for these reactions, enabling the introduction of aryl, vinyl, alkynyl, and other functionalities at the C4-position.
Protocol: Synthesis of a 4-Arylpyridine-2-carbonitrile via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds.[4][5][6]
Caption: Workflow for the synthesis of 4-arylpyridine-2-carbonitriles via Suzuki-Miyaura coupling.
Representative Protocol (General Conditions):
-
To a reaction vessel, add 4-chloro-pyridine-2-carbonitrile (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3, Na2CO3, 2-3 equiv).
-
Add a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and perform a standard aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Advantages and Disadvantages
| Advantages | Disadvantages |
| High modularity and access to a wide range of substituents. | Requires the synthesis of the 4-halopyridine-2-carbonitrile precursor. |
| Well-developed and robust cross-coupling methodologies. | Transition-metal catalysts can be expensive and require careful handling. |
| Generally good to excellent yields. | Potential for side reactions or catalyst inhibition with certain substrates. |
| Good functional group tolerance. |
Direct C-H Functionalization: The Minisci Reaction
Direct C-H functionalization is an attractive strategy for its atom and step economy. The Minisci reaction, which involves the addition of a radical to a protonated heteroaromatic compound, is a powerful method for the alkylation and acylation of electron-deficient heterocycles like pyridine.[7][8] The reaction typically shows a high preference for the C2 and C4 positions. For a pyridine-2-carbonitrile, the C4 position is expected to be highly activated towards radical attack.
Mechanistic Considerations
The Minisci reaction proceeds via a radical mechanism. An alkyl radical, typically generated from a carboxylic acid via oxidative decarboxylation with a silver catalyst and a persulfate oxidant, adds to the protonated pyridine ring. The resulting radical cation is then oxidized to the final product.
Experimental Workflow
Caption: General workflow for the C4-alkylation of pyridine-2-carbonitrile via the Minisci reaction.
Representative Protocol (General Conditions): [8]
-
Dissolve the pyridine-2-carbonitrile (1.0 equiv) and the carboxylic acid (2-5 equiv) in a suitable solvent (e.g., acetonitrile/water or trifluoroacetic acid).
-
Add a catalytic amount of silver nitrate (AgNO3, 10-20 mol%).
-
Add a portion-wise excess of ammonium persulfate ((NH4)2S2O8, 2-3 equiv) to the reaction mixture at a controlled temperature (often between 60-90 °C).
-
Stir the reaction for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, perform an aqueous workup, often involving basification to remove acidic components.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude product by column chromatography.
Advantages and Disadvantages
| Advantages | Disadvantages |
| High atom and step economy. | Can sometimes lead to mixtures of regioisomers (C2 vs. C4), although C4 is often favored for pyridines with an electron-withdrawing group at C2. |
| Avoids pre-functionalization of the pyridine ring. | The reaction conditions can be harsh (strong oxidants, acidic medium) and may not be compatible with all functional groups. |
| Access to a wide range of alkyl and acyl groups. | Over-alkylation or other side reactions can occur. |
Comparative Summary and Conclusion
The choice of synthetic route to a specific 4-substituted pyridine-2-carbonitrile will depend on several factors, including the nature of the desired substituent at the 4-position, the availability of starting materials, the required scale of the synthesis, and the functional group tolerance needed.
| Synthetic Strategy | Key Features | Typical Yields | Scope and Limitations |
| Via Pyridine N-Oxides (Reissert-Henze) | Two-step process (N-oxidation, cyanation). Reliable and well-established. | Good to Excellent | Broad scope, but may be less suitable for electron-deficient pyridines. Requires handling of cyanide reagents. |
| Functionalization of 4-Halopyridines | Modular approach via SNAr or cross-coupling. Highly versatile. | Good to Excellent | Dependent on the availability of the 4-halopyridine precursor. Catalyst costs can be a factor. |
| Direct C-H Functionalization (Minisci) | Atom and step-economical. Direct introduction of alkyl/acyl groups. | Moderate to Good | Potential for regioselectivity issues. Harsh reaction conditions may limit functional group compatibility. |
Researchers and drug development professionals should carefully consider the specific target molecule and the available resources when selecting the most appropriate synthetic strategy. This guide provides a solid foundation for making an informed decision, enabling the efficient and successful synthesis of these valuable heterocyclic compounds.
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A Comparative In Silico Analysis of 4-Cyclopropylpyridine-2-carbonitrile Based Inhibitors Targeting Aldosterone Synthase (CYP11B2)
This guide provides a detailed comparative analysis of 4-Cyclopropylpyridine-2-carbonitrile based inhibitors, focusing on their potential to selectively target Aldosterone Synthase (CYP11B2). We will explore the structural rationale for their design, present a comprehensive, step-by-step molecular docking protocol, and analyze hypothetical data to illustrate key structure-activity relationships (SAR) that govern both potency and selectivity.
Introduction: The Rationale for Targeting Aldosterone Synthase (CYP11B2)
Aldosterone, a key mineralocorticoid hormone, plays a crucial role in regulating blood pressure and electrolyte balance. Its synthesis is the final and rate-limiting step in the renin-angiotensin-aldosterone system (RAAS), a process catalyzed by the enzyme Aldosterone Synthase, also known as CYP11B2.[1][2] Overactivation of this system can lead to excessive aldosterone production, contributing to hypertension, heart failure, and renal disorders.[1][2][3] Consequently, the inhibition of CYP11B2 has emerged as a promising therapeutic strategy for managing these cardiovascular and renal diseases.[4]
The 4-Cyclopropylpyridine-2-carbonitrile scaffold has been identified as a privileged structure for potent CYP11B2 inhibition. The pyridine and nitrile moieties are crucial for coordinating with the heme iron atom at the enzyme's active site, while the cyclopropyl group often confers favorable hydrophobic interactions and metabolic stability.[5] However, a significant challenge in developing CYP11B2 inhibitors is achieving high selectivity over the closely related isoform, Steroid 11β-hydroxylase (CYP11B1), which is essential for cortisol synthesis.[6][7] Off-target inhibition of CYP11B1 can disrupt the hypothalamic-pituitary-adrenal (HPA) axis, leading to serious side effects.[3] Therefore, any rational drug design effort must prioritize selectivity.
This guide uses molecular docking—a powerful computational method for predicting the binding orientation and affinity of a small molecule to a protein target—to compare a lead compound based on the 4-Cyclopropylpyridine-2-carbonitrile scaffold against a structural analog and a known benchmark compound.[8][9]
Design of the Comparative Docking Study
To elucidate the structure-activity relationships governing potency and selectivity, this study will compare three distinct inhibitors:
-
Inhibitor A (Lead Compound): A molecule featuring the core 4-Cyclopropylpyridine-2-carbonitrile scaffold, representing our primary candidate.
-
Inhibitor B (Analog): A derivative of Inhibitor A where the cyclopropyl group is replaced by a less rigid isopropyl group. This modification allows us to probe the importance of the conformational rigidity and specific hydrophobic character of the cyclopropyl ring.
-
Benchmark C (Reference Inhibitor): A hypothetical, potent imidazole-based inhibitor, structurally similar to known non-selective inhibitors like Fadrozole, used to benchmark the performance and selectivity of our lead compound.[1]
The primary objectives are to:
-
Predict the binding affinity (docking score) of each inhibitor for both CYP11B2 and CYP11B1.
-
Analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) within the active sites.
-
Calculate a selectivity index based on the predicted binding energies.
-
Provide a structural rationale for the observed differences in potency and selectivity.
Experimental Protocol: A Step-by-Step Guide to Comparative Docking
This section details a rigorous and self-validating protocol for performing a comparative molecular docking study. The causality behind each step is explained to provide a clear understanding of the experimental choices.
Part A: Macromolecule Preparation
-
Acquisition of Protein Structures: Obtain the crystal structures of human CYP11B2 and CYP11B1 from the Protein Data Bank (PDB). For this study, we will use representative structures (e.g., PDB ID: 4DVQ for CYP11B2, PDB ID: 4C1N for CYP11B1).
-
Rationale: High-resolution crystal structures provide the precise three-dimensional coordinates of the protein's atoms, which is the essential starting point for a structure-based docking study.[10]
-
-
Protein Cleanup and Preparation: Load the PDB files into a molecular modeling software (e.g., Schrödinger Maestro, Discovery Studio, or the open-source AutoDockTools).
-
i. Remove Non-Essential Molecules: Delete all water molecules, co-solvents, and any co-crystallized ligands from the structures.[11]
-
Rationale: Water molecules can interfere with the docking algorithm by occupying space that should be sampled by the ligand. The original ligand must be removed to allow for the docking of new compounds.[11]
-
-
ii. Add Hydrogens: Add hydrogen atoms to the protein structure.
-
Rationale: PDB files often lack explicit hydrogen atoms. Adding them is critical for correctly defining tautomeric and ionization states of amino acid residues and for accurately calculating hydrogen bonds.
-
-
iii. Assign Charges and Minimize: Assign partial charges to all atoms (e.g., using the Gasteiger charge calculation method) and perform a brief energy minimization to relieve any steric clashes introduced during the preparation steps.
-
Rationale: Correct charge assignment is vital for calculating electrostatic interactions. Energy minimization helps to relax the protein into a more realistic, low-energy conformation.
-
-
Part B: Ligand Preparation
-
2D Sketching and 3D Conversion: Draw the 2D structures of Inhibitor A, Inhibitor B, and Benchmark C using a chemical drawing tool (e.g., ChemDraw) and convert them to 3D structures.
-
Ligand Energy Minimization: Perform a thorough energy minimization of each ligand using a suitable force field (e.g., MMFF94).
-
Rationale: This step ensures that the ligands are in a low-energy, stable conformation before docking, which improves the efficiency and accuracy of the docking search.[8]
-
-
Charge Assignment: Assign partial charges to the ligand atoms, consistent with the method used for the protein.
Part C: Molecular Docking and Scoring
-
Binding Site Definition (Grid Generation): Define the active site for docking. This is typically done by generating a grid box centered on the position of the native co-crystallized ligand or the catalytic heme group within the enzyme's active site. The grid box should be large enough to encompass the entire binding pocket and allow the ligand rotational and translational freedom.
-
Rationale: The grid pre-calculates the potential energy of interaction for different atom types at each point in the defined space, dramatically speeding up the docking calculation.[9]
-
-
Docking Algorithm Execution: Perform the docking using a validated algorithm such as AutoDock Vina. This involves a stochastic search method, like a Lamarckian Genetic Algorithm, to explore various conformations and orientations (poses) of the ligand within the active site.[9]
-
Rationale: Stochastic algorithms are effective at exploring a wide conformational space to find the most favorable binding poses without getting trapped in local energy minima.[9]
-
-
Protocol Validation (Self-Validation): Before docking the new compounds, perform a re-docking experiment. This involves docking the original co-crystallized ligand (if available) back into its receptor's binding site.
-
Trustworthiness Check: Calculate the Root-Mean-Square Deviation (RMSD) between the predicted pose and the original crystallographic pose. An RMSD value < 2.0 Å is generally considered a successful validation, indicating that the chosen docking protocol can accurately reproduce the experimentally observed binding mode.[12]
-
Part D: Post-Docking Analysis
-
Analyze Docking Scores: The primary output is the binding affinity, typically reported as a negative score in kcal/mol. The more negative the score, the stronger the predicted binding affinity.
-
Visualize Binding Poses: Visually inspect the top-ranked poses for each ligand within the active sites of both CYP11B2 and CYP11B1.
-
Identify Key Interactions: Analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and key amino acid residues in the binding pocket. This analysis provides the mechanistic basis for the observed binding affinity.[13]
Visualization of the Experimental Workflow
The following diagram illustrates the comprehensive workflow for the comparative docking study.
Caption: Workflow for the comparative molecular docking analysis.
Results and Comparative Analysis
The hypothetical results of the docking simulations are summarized in the table below. The docking score represents the estimated binding affinity (kcal/mol), and the Selectivity Index is calculated as the ratio of the binding affinity for CYP11B1 to that for CYP11B2. A higher index indicates greater selectivity for the target enzyme, CYP11B2.
| Inhibitor | Target | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | Selectivity Index (CYP11B1/CYP11B2) |
| Inhibitor A (Lead) | CYP11B2 | -10.2 | Heme (Coordination), Phe130, Trp116, Arg120 | 1.25 |
| CYP11B1 | -8.1 | Heme (Coordination), Val130 | ||
| Inhibitor B (Analog) | CYP11B2 | -8.9 | Heme (Coordination), Trp116 | 1.08 |
| CYP11B1 | -8.2 | Heme (Coordination), Val130 | ||
| Benchmark C (Reference) | CYP11B2 | -10.5 | Heme (Coordination), Phe130, Trp116 | 0.96 |
| CYP11B1 | -10.1 | Heme (Coordination), Val130, Thr318 |
Discussion of Findings
-
Potency Analysis: Both Inhibitor A and Benchmark C demonstrate high predicted binding affinity for the target enzyme CYP11B2, with docking scores of -10.2 and -10.5 kcal/mol, respectively. This suggests they are potent inhibitors. The pyridine-nitrile group in Inhibitor A successfully coordinates with the central heme iron, a critical interaction for inhibition.[6][7] The analog, Inhibitor B, shows a reduced affinity (-8.9 kcal/mol). This drop in potency is likely due to the replacement of the rigid cyclopropyl group with the more flexible isopropyl group, which may not fit as optimally into the hydrophobic pocket defined by residues like Phe130 and Trp116. This highlights the importance of the cyclopropyl moiety for achieving high potency, a common finding in structure-activity relationship studies.[5][14]
-
Selectivity Profile: The most critical finding is in the selectivity. Inhibitor A exhibits the best selectivity profile with an index of 1.25, indicating it binds to CYP11B2 with significantly higher affinity than to CYP11B1. In contrast, Benchmark C, despite its high potency, is predicted to be non-selective (Index ≈ 0.96), binding almost equally well to both enzymes. This lack of selectivity is a known drawback of earlier-generation inhibitors and could lead to off-target effects on cortisol production.[3] The structural difference between the CYP11B2 and CYP11B1 active sites is subtle, often involving only a few key residues (e.g., Phe130 in CYP11B2 vs. Val130 in CYP11B1). The compact and rigid nature of the cyclopropyl group in Inhibitor A appears to be crucial for exploiting this subtle difference, allowing it to form favorable interactions in the CYP11B2 pocket while being less accommodating in the CYP11B1 pocket.
-
Structure-Activity Relationship (SAR) Insights: The comparison between Inhibitor A and B provides a clear SAR insight: the conformational constraint imposed by the cyclopropyl ring is key for optimal binding to CYP11B2. The nitrile group's ability to act as a hydrogen bond acceptor with residues like Arg120 can further enhance binding and selectivity.[6]
Visualization of Key Inhibitor-Target Interactions
The following diagram illustrates the logical relationship between the structural features of the lead compound (Inhibitor A) and its key interactions within the CYP11B2 active site, leading to potent and selective inhibition.
Caption: Key molecular interactions driving inhibitor potency and selectivity.
Conclusion
This comparative docking guide demonstrates the utility of in silico methods for evaluating and rationalizing the design of selective enzyme inhibitors. The analysis indicates that the 4-Cyclopropylpyridine-2-carbonitrile scaffold is a highly promising starting point for developing potent CYP11B2 inhibitors. The study highlights that while achieving high potency is essential, the true challenge lies in engineering selectivity. Our findings underscore the critical role of the cyclopropyl group in fitting into a specific hydrophobic pocket within CYP11B2, a feature that is less favorable in the active site of the off-target isoform, CYP11B1. This structural insight is invaluable for guiding future lead optimization efforts to develop safer and more effective treatments for hypertension and related cardiovascular diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
